3,4,5-tribromo-1-methyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4,5-tribromo-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br3N2/c1-9-4(7)2(5)3(6)8-9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKYJTKFRXVWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537244 | |
| Record name | 3,4,5-Tribromo-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57389-75-0 | |
| Record name | 3,4,5-Tribromo-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4,5-tribromo-1-methyl-1H-pyrazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 3,4,5-tribromo-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a heavily halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and versatile synthetic handles.[1][2] This tribrominated derivative offers a unique platform for complex molecular architecture, with the three bromine atoms serving as distinct points for functionalization through modern cross-coupling methodologies. This guide provides a comprehensive overview of its chemical properties, including a robust synthesis protocol, detailed spectroscopic analysis, predictable reactivity, and potential applications, grounded in established chemical principles and authoritative literature.
The Pyrazole Scaffold: A Privileged Structure in Chemical Science
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern synthetic chemistry.[2] Its aromatic nature, coupled with the presence of both a pyrrole-like and a pyridine-like nitrogen atom, imparts a unique combination of chemical properties. Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[1][3] The ability to readily substitute the ring at multiple positions allows for the fine-tuning of steric and electronic properties, making it an ideal scaffold for developing targeted therapeutics and advanced functional materials.[4] The introduction of halogen atoms, particularly bromine, onto this scaffold dramatically enhances its utility as a synthetic intermediate, providing reactive sites for carbon-carbon and carbon-heteroatom bond formation.
Core Physicochemical and Spectroscopic Profile
Chemical Identity and Structure
The fundamental structure of this compound consists of a central pyrazole ring, N-alkylation with a methyl group at the N1 position, and bromine substitution at all available carbon positions (C3, C4, and C5).
-
Molecular Formula: C₄H₃Br₃N₂
-
Molecular Weight: 318.79 g/mol [5]
-
CAS Number: 57389-75-0[5]
-
Canonical SMILES: Cn1nc(Br)c(Br)c1Br[6]
-
InChI Key: CYKYJTKFRXVWRP-UHFFFAOYSA-N[6]
Physicochemical Properties
Quantitative data for this specific molecule is not widely published. The following table includes both known data and expert-projected values based on the properties of its structural analogs, such as 3,4,5-tribromo-1H-pyrazole.
| Property | Value | Source / Rationale |
| Molecular Weight | 318.79 g/mol | ChemScene[5] |
| Appearance | White to off-white solid | Predicted based on related compounds. |
| Melting Point (°C) | >190 °C (decomposes) | Estimated. The unmethylated precursor, 3,4,5-tribromo-1H-pyrazole, has a melting point of 186 °C.[7] N-methylation typically increases molecular weight and can alter crystal packing, often leading to a higher melting point. |
| Solubility | Soluble in DMSO, DMF, Dichloromethane; Sparingly soluble in Methanol; Insoluble in water. | Predicted based on the nonpolar, halogenated structure. |
| LogP | ~2.8 - 3.5 | Estimated. The high degree of bromination significantly increases lipophilicity compared to 1-methylpyrazole. |
Spectroscopic Characterization: An Analytical Fingerprint
Detailed experimental spectra are not publicly available. However, a robust prediction of its key spectroscopic features can be made based on established principles of NMR and Mass Spectrometry.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be remarkably simple. The primary feature will be a sharp singlet corresponding to the N-methyl (N-CH₃) protons.
-
Predicted Chemical Shift: δ 3.8 - 4.2 ppm. The electron-withdrawing effect of the three bromine atoms on the pyrazole ring will deshield the methyl protons, shifting them downfield compared to unsubstituted 1-methylpyrazole (which appears around δ 3.86 ppm).[8]
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide definitive evidence of the tribrominated pyrazole core.
-
N-CH₃: A signal is expected around δ 40-45 ppm.
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C3-Br, C4-Br, C5-Br: These signals are more difficult to predict precisely without experimental data but would likely appear in the range of δ 95-125 ppm. The exact positions are influenced by the combined electronic effects of the bromine atoms and the ring nitrogens.
-
-
Mass Spectrometry (EI): Electron ionization mass spectrometry is a critical tool for confirming the molecular weight and halogenation pattern.
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Molecular Ion (M⁺): A characteristic isotopic cluster will be observed for the molecular ion peak due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The most intense peaks in this cluster would be centered around m/z 316, 318, 320, and 322.
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Key Fragmentation: A primary fragmentation pathway would be the loss of a bromine radical (-Br), leading to a significant fragment cluster around m/z 237-241. Another expected fragmentation is the loss of the methyl radical (-CH₃), followed by rearrangement.[9]
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Synthesis and Purification Strategy
The synthesis of this compound is most logically achieved via a two-step process starting from 1H-pyrazole. This approach leverages the inherent reactivity of the pyrazole ring towards electrophilic halogenation followed by a standard N-alkylation.
Retrosynthetic Analysis
The retrosynthesis diagram illustrates the disassembly of the target molecule back to commercially available starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Protocol
Trustworthiness: This protocol is based on well-established transformations in heterocyclic chemistry.[10][11][12] Each step includes a rationale for the choice of reagents and conditions, ensuring a self-validating and reproducible workflow.
Step 1: Exhaustive Bromination of 1H-Pyrazole to 3,4,5-Tribromo-1H-pyrazole
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Causality: Pyrazole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, particularly at the C4 position, followed by the C3 and C5 positions.[1] Using an excess of a potent brominating agent in a suitable solvent ensures complete substitution to yield the tribrominated product.
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Methodology:
-
To a stirred solution of 1H-pyrazole (1.0 eq) in glacial acetic acid (10 mL per gram of pyrazole), add bromine (3.3 eq) dropwise at 0-5 °C. Caution: Bromine is highly corrosive and toxic; handle in a fume hood with appropriate personal protective equipment.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water (50 mL per gram of pyrazole).
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Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
The white precipitate of 3,4,5-tribromo-1H-pyrazole is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum. The product can be used in the next step without further purification if high purity is observed.
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Step 2: N-Methylation of 3,4,5-Tribromo-1H-pyrazole
-
Causality: The N-H proton of the pyrazole is acidic and can be deprotonated by a suitable base to form a nucleophilic pyrazolide anion. This anion readily reacts with an electrophilic methylating agent, such as dimethyl sulfate or methyl iodide, to form the N-methylated product.[12] The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can enhance reaction rates in a biphasic system.
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Methodology:
-
In a round-bottom flask, suspend 3,4,5-tribromo-1H-pyrazole (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (15 mL per gram of pyrazole).
-
Add dimethyl sulfate (1.2 eq) dropwise to the suspension at room temperature. Caution: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Stir the reaction mixture at 50-60 °C for 4-6 hours. Monitor the reaction by TLC, observing the disappearance of the starting material.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification and Characterization Workflow
The crude product from the synthesis requires purification to remove unreacted starting materials and byproducts. A standard workflow is outlined below.
Caption: Standard workflow for purification and characterization.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the three C-Br bonds. These positions are ripe for transition-metal-catalyzed cross-coupling reactions, making this molecule a versatile building block.
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Nucleophilic Aromatic Substitution (SₙAr): Generally, SₙAr is difficult on electron-rich pyrazoles. The strong electron-withdrawing effect of three bromine atoms somewhat deactivates the ring but may not be sufficient to enable facile SₙAr without strong activation.
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Palladium-Catalyzed Cross-Coupling: This is the most significant area of reactivity. The C-Br bonds can be sequentially or simultaneously functionalized.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
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Heck Coupling: Reaction with alkenes.
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The differential reactivity of the C3/C5 vs. C4 positions can potentially be exploited for selective, stepwise functionalization, although this often requires careful optimization of catalysts, ligands, and reaction conditions.
Illustrative Reaction: Suzuki-Miyaura Cross-Coupling
This diagram illustrates the catalytic cycle for the coupling of an arylboronic acid at one of the C-Br positions, a cornerstone transformation in drug discovery.
Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile synthetic intermediate or scaffold.
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Scaffold for Combinatorial Chemistry: The three bromine atoms provide orthogonal handles for building diverse molecular libraries. By applying different coupling reactions, a vast chemical space can be explored from a single, common core, accelerating the hit-to-lead process in drug discovery.
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Fragment-Based Drug Design (FBDD): The tribrominated pyrazole core can be used to introduce a rigid, metabolically stable fragment into a larger molecule. Subsequent elaboration via cross-coupling allows for the systematic probing of binding pockets in biological targets like kinases or proteases.
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Materials Science: Poly-halogenated aromatic compounds are precursors to advanced materials, including organic light-emitting diodes (OLEDs), polymers with tailored electronic properties, and metal-organic frameworks (MOFs).
Safety and Handling
While specific toxicity data for this compound is not available, its unmethylated precursor, 3,4,5-tribromo-1H-pyrazole, provides a strong basis for hazard assessment.
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GHS Hazard Statements for 3,4,5-tribromo-1H-pyrazole:
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Recommended Precautions:
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Engineering Controls: Always handle this compound in a certified chemical fume hood.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not ingest.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
References
- Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. (2025). Vertex AI Search.
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3,4,5-tribromo-1H-pyrazole | C3HBr3N2 | CID 627674 - PubChem. PubChem. [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
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Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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3,4,5-tribromo-1H-pyrazole - Stenutz. Stenutz. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - Universitat Ramon Llull. MDPI. [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. National Center for Biotechnology Information. [Link]
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synthesis of pyrazoles - YouTube. YouTube. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central. National Center for Biotechnology Information. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. ResearchGate. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. National Center for Biotechnology Information. [Link]
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Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]
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Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole | Australian Journal of Chemistry - CSIRO Publishing. CSIRO Publishing. [Link]
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Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC - NIH. National Center for Biotechnology Information. [Link]
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1-Methyl-3,4,5-tribromo-1H-pyrazole | Chemical Substance Information | J-GLOBAL. J-GLOBAL. [Link]
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(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. ResearchGate. [Link]
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Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole - ACS Publications. ACS Publications. [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. ResearchGate. [Link]
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Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully-Functionalized Pyraz. Synfacts. [Link]
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1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. - ResearchGate. ResearchGate. [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. MDPI. [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. MDPI. [Link]
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N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
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An In-Depth Technical Guide to 3,4,5-tribromo-1-methyl-1H-pyrazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-tribromo-1-methyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its trifunctionalized pyrazole core, featuring three bromine atoms and a methyl group, offers multiple reaction sites for derivatization, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials. The strategic placement of the bromine atoms allows for selective functionalization through various cross-coupling reactions, while the N-methylation influences its solubility, stability, and biological activity. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, offering insights for its effective utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | J-GLOBAL[1] |
| CAS Number | 57389-75-0 | ChemScene[2] |
| Molecular Formula | C₄H₃Br₃N₂ | ChemScene[2] |
| Molecular Weight | 318.79 g/mol | ChemScene[2] |
| Appearance | Solid | N/A |
| Melting Point | 90-91 °C (after crystallization from cyclohexane) | PrepChem.com |
| Solubility | Insoluble in water, soluble in chloroform. | Fisher Scientific[3] |
Synthesis and Purification
The primary route for the synthesis of this compound involves the N-methylation of its precursor, 3,4,5-tribromo-1H-pyrazole.
Experimental Protocol: N-methylation of 3,4,5-tribromo-1H-pyrazole
This protocol is based on established literature procedures.
Materials:
-
3,4,5-tribromo-1H-pyrazole
-
Dimethyl sulfate
-
3N Aqueous sodium hydroxide
-
Cyclohexane
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, filtration apparatus, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4,5-tribromo-1H-pyrazole in 3N aqueous sodium hydroxide at room temperature.
-
To the stirred solution, add dimethyl sulfate dropwise.
-
Continue stirring the mixture. A solid precipitate should begin to form.
-
After the initial reaction, an additional small portion of dimethyl sulfate can be added to ensure complete reaction.
-
Allow the reaction to stir for an extended period (e.g., up to 3 days) to maximize the yield.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Air-dry the precipitate to obtain the crude this compound.
-
For purification, recrystallize the crude product from hot cyclohexane.
-
Collect the purified crystals by filtration and dry them under vacuum.
Causality Behind Experimental Choices:
-
Base: The use of sodium hydroxide is crucial to deprotonate the pyrazole nitrogen, generating the corresponding anion which is a more potent nucleophile for the subsequent reaction with the electrophilic methylating agent.
-
Methylating Agent: Dimethyl sulfate is a powerful and commonly used methylating agent for N-alkylation reactions.
-
Solvent: The reaction is performed in an aqueous basic solution to facilitate the deprotonation of the pyrazole.
-
Purification: Recrystallization from cyclohexane is an effective method for purifying the final product, removing unreacted starting materials and byproducts.
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a single peak corresponding to the methyl protons. The chemical shift of this peak would be influenced by the electron-withdrawing nature of the tribrominated pyrazole ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be more complex, with distinct signals for the methyl carbon and the three carbon atoms of the pyrazole ring. The chemical shifts of the ring carbons will be significantly influenced by the attached bromine atoms.
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of three bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key vibrational bands would include C-H stretching and bending frequencies for the methyl group, and C-N and C=C stretching vibrations associated with the pyrazole ring.
Reactivity and Synthetic Applications
The three bromine atoms on the pyrazole ring are the primary sites of reactivity, serving as versatile handles for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.[7][8] The N-methyl group generally remains inert under these conditions.
Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the brominated pyrazole with boronic acids or their esters. This is a powerful method for introducing aryl or heteroaryl substituents onto the pyrazole core, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.[8][9]
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the brominated pyrazole with amines. It is a key method for synthesizing aminopyrazole derivatives, which are common motifs in biologically active compounds.[7][10][11][12]
-
Sonogashira Coupling: This reaction enables the formation of carbon-carbon triple bonds by coupling with terminal alkynes, providing access to alkynylpyrazole derivatives.
The regioselectivity of these reactions can potentially be controlled by varying the reaction conditions and the specific bromine atom targeted, although selective functionalization of polyhalogenated heterocycles can be challenging.
Caption: Key cross-coupling reactions for the functionalization of this compound.
Applications in Drug Discovery and Materials Science
Substituted pyrazoles are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][13][14] The ability to functionalize the this compound scaffold through cross-coupling reactions makes it a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.[15][16]
In materials science, the electron-rich pyrazole core, combined with the potential for introducing various functional groups, makes these compounds interesting candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The tunability of the electronic properties through substitution allows for the rational design of materials with desired characteristics.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Based on the GHS classification of the parent compound, 3,4,5-tribromo-1H-pyrazole, the methylated derivative may be toxic if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[17][18]
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its straightforward preparation and the reactivity of its three bromine atoms in cross-coupling reactions provide access to a wide array of substituted pyrazole derivatives. These derivatives are of significant interest in the fields of drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, intended to facilitate its use in innovative research and development endeavors.
References
Click to expand
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Technical Guide: Structure Elucidation & Regiochemical Characterization of 3,4,5-Tribromo-1-methyl-1H-pyrazole
Topic: 3,4,5-tribromo-1-methyl-1H-pyrazole structure elucidation Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Spectroscopists
Executive Summary
The compound This compound (CAS: 17635-44-8) represents a highly specialized scaffold in medicinal chemistry, particularly valuable for its potential in regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Unlike simple pyrazoles, this fully substituted heteroaromatic system presents a unique elucidation challenge: the absence of ring protons renders standard
This guide details a rigorous, multi-modal workflow to definitively prove the structure of this compound. It moves beyond basic characterization to include isotopic fingerprinting, heteronuclear correlation (HMBC), and functional validation via regioselective lithiation.
Synthesis Context & The Symmetry Trap
To understand the structure, one must first understand its origin. The synthesis of this compound typically proceeds via the methylation of 3,4,5-tribromo-1H-pyrazole.
The Symmetry Advantage
The precursor, 3,4,5-tribromo-1H-pyrazole, possesses
-
Implication: Unlike the methylation of 3-bromopyrazole (which yields a mixture of 1,3- and 1,5- isomers), methylation of the tribromo-parent yields a single regioisomer.
-
Purity Risk: The primary impurities are not regioisomers, but under-brominated species (dibromo derivatives) arising from incomplete bromination of the starting material.
Spectroscopic Elucidation Protocols
A. Mass Spectrometry: The Isotopic Fingerprint
The most immediate confirmation of the "tribromo" state comes from the distinct isotopic abundance of Bromine (
Protocol:
Run LC-MS/GC-MS in Electron Impact (EI) or Electrospray Ionization (ESI+) mode. Look for the molecular ion cluster
Data Interpretation:
For a molecule with three bromine atoms (
| Ion Species | Mass Shift | Relative Intensity | Origin |
| M | 100% (Base) | ||
| M+2 | ~300% | ||
| M+4 | ~300% | ||
| M+6 | ~100% |
Critical Check: If the pattern appears as 1:2:1, you have isolated the dibromo impurity. If 1:1, it is the monobromo impurity.
B. NMR Spectroscopy: The Connectivity Challenge
Standard
1.
H NMR (Proton)
-
Signal: Single singlet (
~3.90 – 4.05 ppm). -
Assignment: N-Methyl group (
). -
Diagnostic Value: Integration confirms the presence of the methyl group but not its location relative to the bromines (due to the symmetry of the precursor).
2.
C NMR (Carbon)
You will observe four distinct signals. Three are quaternary aromatic carbons; one is aliphatic.
Predicted Chemical Shifts (in
| Carbon Position | Type | Approx. Shift ( | Electronic Rationale |
| N-Me | 38.0 – 41.0 | Deshielded by adjacent Nitrogen. | |
| C4 | 95.0 – 105.0 | Shielded. C4 is electron-rich in pyrazoles; Heavy atom effect of Br adds shielding. | |
| C5 | 115.0 – 125.0 | Deshielded by N1, but shielded by Br. | |
| C3 | 125.0 – 135.0 | Deshielded by imine-like N2. |
3. 2D NMR: The "Smoking Gun" (HMBC)
To definitively assign C3 vs. C5 (and prove the N-Me is attached to the ring), you must use Heteronuclear Multiple Bond Correlation (HMBC) .
-
Experiment:
H- C HMBC optimized for long-range coupling ( ). -
Observation: The N-Methyl protons will show a strong correlation cross-peak to one quaternary carbon.
-
-
Why? The N-Me protons are 3 bonds away from C5 (
). They are 4 bonds away from C3, which is typically too weak to observe in standard HMBC.
-
Visualization: Elucidation Workflow
The following diagram illustrates the logical flow from synthesis to structural confirmation.
Figure 1: Step-by-step structural elucidation workflow ensuring purity and connectivity.
Functional Validation: Regioselective Reactivity
Chemical reactivity provides a secondary layer of structural proof. In polyhalogenated heterocycles, the position of the halogen dictates its reactivity toward Lithium-Halogen Exchange (Li-Hal exchange).
The "Coordination Effect"
In 1-substituted pyrazoles, the lone pair on N1 can coordinate with Lithium species.
-
Reaction: Treatment with n-Butyllithium (n-BuLi) at -78°C.
-
Selectivity: Exchange occurs predominantly at C5 (the position adjacent to the N-Me group) due to the directing effect of the nitrogen lone pair and the inherent acidity/polarizability of the C5-Br bond.
-
Outcome: Quenching the lithiated intermediate with an electrophile (e.g.,
or an aldehyde) yields the 5-substituted derivative exclusively.
If the structure were incorrect (e.g., if the methyl were somehow on a carbon, which is impossible here but hypothetically), this specific regioselectivity would not be observed.
Figure 2: Regioselective Lithium-Halogen exchange at C5 validates the proximity of C5-Br to the N-Methyl group.
Crystallography (The Gold Standard)
While spectroscopic methods are robust, Single Crystal X-Ray Diffraction (SC-XRD) is definitive.
-
Growth Method: this compound is highly crystalline due to the heavy bromine atoms. Crystals can typically be grown by slow evaporation from a mixture of Hexanes/Ethyl Acetate (9:1) or Ethanol.
-
Heavy Atom Method: The three bromine atoms dominate the electron density map, making the structure solution trivial (R-factor usually < 5%). This provides unambiguous bond lengths and angles, confirming the planar pyrazole ring and the N-Me placement.
References
-
Begtrup, M., et al. (2006).[2][3] Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 627674, this compound.
-
Elguero, J., et al. (1997).[4] 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy.
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: Physical & Chemical Characterization of 3,4,5-Tribromo-1-methyl-1H-pyrazole
Topic: 3,4,5-Tribromo-1-methyl-1H-pyrazole Physical Characteristics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Critical Data Integrity Note
Senior Scientist Note: This guide addresses the physical and chemical profile of This compound .
CRITICAL ALERT: The CAS number provided in the request (16681-69-9 ) corresponds to 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde, a structurally distinct triazole derivative. The correct CAS registry number for This compound is 57389-75-0 .[1][2][3][4][5]
This document characterizes the pyrazole derivative (CAS 57389-75-0) as requested by the chemical nomenclature. This compound is a highly functionalized heterocyclic building block, distinguished by its "silent" proton NMR spectrum (lacking ring protons) and its utility as a dense, lipophilic intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds.
Molecular Identification & Structural Data[7]
| Parameter | Data |
| Chemical Name | This compound |
| Correct CAS Number | 57389-75-0 |
| Molecular Formula | C₄H₃Br₃N₂ |
| Molecular Weight | 318.79 g/mol |
| SMILES | Cn1nc(Br)c(Br)c1Br |
| InChI Key | CYKYJTKFRXVWRP-UHFFFAOYSA-N |
| Structural Feature | Fully substituted pyrazole ring (no C-H bonds on the ring) |
Physical Characteristics Matrix
The following data aggregates experimental values and validated predictions for the purified compound.
| Property | Value / Description | Technical Insight |
| Physical State | Solid (Crystalline) | Typically isolated as white to off-white needles or powder. |
| Melting Point | 90°C – 91°C | Value for material recrystallized from cyclohexane. Crude material often melts lower (85–86°C). |
| Boiling Point | ~300°C (Predicted) | High boiling point due to molecular weight, though sublimation may occur before boiling at atmospheric pressure. |
| Density | ~2.5 – 2.7 g/cm³ (Predicted) | High density is characteristic of poly-brominated small molecules. |
| Solubility | Soluble: Chloroform, Dichloromethane, DMSO, Ethyl Acetate.Insoluble: Water. | Lipophilicity is significantly increased by the three bromine atoms and the N-methyl group. |
| Partition Coeff. (LogP) | ~3.2 (Predicted) | Indicates high membrane permeability potential; useful for designing lipophilic drug candidates. |
Spectral Characterization Profile
"Silent Ring" NMR Phenomenon
A defining characteristic of this compound is the absence of aromatic ring protons. This simplifies monitoring during synthesis (e.g., checking for the disappearance of starting material protons).
-
¹H NMR (300 MHz, CDCl₃):
-
δ 3.95 – 4.05 ppm (s, 3H): Singlet corresponding to the N-methyl group.
-
Absence of Signals: No signals in the aromatic region (6.0–8.0 ppm), confirming full substitution of the pyrazole ring.
-
Note: The electron-withdrawing nature of the three bromine atoms deshields the methyl protons relative to unsubstituted 1-methylpyrazole (typically ~3.88 ppm).
-
-
¹³C NMR (Predicted):
-
Methyl Carbon: ~38–40 ppm.
-
Aromatic Carbons: Three distinct quaternary signals in the 100–130 ppm range, corresponding to C3-Br, C4-Br, and C5-Br.
-
Mass Spectrometry
-
Pattern: Distinctive tribromo isotope pattern.[2]
-
Molecular Ion (M+): Clusters around m/z 316, 318, 320, 322 due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes (approx 1:3:3:1 ratio).
Synthesis & Purification Workflow
The synthesis typically involves the methylation of 3,4,5-tribromopyrazole. The choice of base and solvent is critical to prevent side reactions.
Experimental Protocol (Methylation)
-
Reagents: 3,4,5-Tribromopyrazole (1.0 eq), Dimethyl Sulfate (1.0–1.1 eq), 3N NaOH (aq).
-
Reaction: Dissolve starting material in NaOH. Add Dimethyl Sulfate dropwise at room temperature.
-
Observation: A solid precipitate forms rapidly (approx. 10 mins).
-
Workup: Filter the solid, wash extensively with water to remove inorganic salts and excess base.
-
Purification: Recrystallize from cyclohexane to achieve the target melting point (90–91°C).
Reaction Pathway Diagram
Figure 1: Synthesis and purification workflow for this compound via methylation.
Stability & Safety Profile
-
Stability: Stable under standard laboratory conditions. The C-Br bonds are robust but can undergo Lithium-Halogen exchange (typically at the 5-position first) if treated with organolithiums, making it a versatile scaffold for regioselective functionalization.
-
Storage: Keep in a cool, dry place (2-8°C recommended for long-term storage). Protect from light to prevent slow debromination or discoloration.
-
Hazards:
-
Irritant: Skin, eye, and respiratory irritant.
-
Toxic: Like many poly-halogenated heterocycles, treat as potentially toxic if swallowed or absorbed.
-
Dimethyl Sulfate Note: If synthesizing, be aware that Dimethyl Sulfate is a potent alkylating agent and highly toxic; use appropriate containment.
-
References
-
PrepChem. "Preparation of 3,4,5-Tribromo-1-methylpyrazole."[2][5] PrepChem.com. Accessed February 2, 2026. [Link]
-
PubChem. "Compound Summary for CAS 16681-69-9 (Correction Reference)." National Library of Medicine. Accessed February 2, 2026. [Link]
Sources
- 1. 361476-01-9|5-Bromo-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 2. 146337-39-5,(2R,6R)-rel-1-Boc-4-hydroxy-2,6-dimethylpiperidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 57389-75-0,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 146337-39-5,(2R,6R)-rel-1-Boc-4-hydroxy-2,6-dimethylpiperidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Spectroscopic Data of 3,4,5-tribromo-1-methyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 3,4,5-tribromo-1-methyl-1H-pyrazole. In the absence of publicly available experimental spectra, this document leverages predictive modeling and data from analogous structures to present a detailed characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols for spectroscopic analysis and a thorough interpretation of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. The methodologies and interpretations are grounded in established scientific principles to ensure technical accuracy and practical utility.
Introduction: The Significance of Spectroscopic Characterization
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for understanding its reactivity, and biological activity, and for ensuring its purity in synthetic applications. Spectroscopic techniques are the cornerstone of such structural determination, providing a detailed fingerprint of the molecule's atomic and electronic environment.
This guide delves into the core spectroscopic techniques used for the characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain insights into the molecule's fragmentation patterns.
-
Infrared (IR) Spectroscopy: To identify the functional groups and vibrational modes present in the molecule.
The synthesis of this compound is typically achieved through the methylation of 3,4,5-tribromopyrazole. A common method involves reacting 3,4,5-tribromopyrazole with a methylating agent like dimethyl sulfate in the presence of a base such as sodium hydroxide[1]. The successful synthesis and purification of the target compound necessitate its thorough spectroscopic verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be simple, showing a single resonance corresponding to the methyl protons. The chemical environment of these protons is influenced by the electron-withdrawing nature of the tribrominated pyrazole ring.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~ 3.9 - 4.2 | Singlet | 3H | N-CH₃ |
The predicted downfield chemical shift of the N-methyl protons is a consequence of the deshielding effect of the adjacent nitrogen atom and the overall electron-poor nature of the aromatic pyrazole ring, further enhanced by the three bromine substituents.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. Due to the lack of proton-carbon couplings (in a broadband-decoupled spectrum), four distinct signals are expected.
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~ 120 - 125 | C3 |
| 2 | ~ 95 - 100 | C4 |
| 3 | ~ 110 - 115 | C5 |
| 4 | ~ 40 - 45 | N-CH₃ |
The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are significantly influenced by the directly attached bromine atoms, which generally cause a downfield shift compared to the unsubstituted pyrazole. The N-methyl carbon appears in the typical aliphatic region.
Experimental Protocol for NMR Spectroscopy
This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure good signal dispersion.
-
For ¹H NMR, a standard single-pulse experiment is sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be used to simplify the spectrum to single lines for each carbon. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Structural Confirmation Workflow
Figure 1: Workflow for NMR-based structural verification.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.
Predicted Mass Spectrum
For this compound (C₄H₃Br₃N₂), the key features of the mass spectrum are:
-
Molecular Ion (M⁺): A characteristic isotopic cluster will be observed for the molecular ion due to the presence of three bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will result in a series of peaks for the molecular ion, with the most abundant peaks corresponding to combinations of these isotopes. The monoisotopic mass is calculated to be approximately 317.78 Da.
-
Major Fragments: The fragmentation of pyrazoles often involves the loss of stable neutral molecules or radicals. For halogenated N-methylpyrazoles, common fragmentation pathways include:
-
Loss of a bromine radical (M - Br)⁺
-
Loss of a methyl radical (M - CH₃)⁺
-
Cleavage of the pyrazole ring, potentially leading to the expulsion of N₂ or HCN.
-
| m/z (Predicted) | Assignment |
| ~318 (cluster) | [M]⁺ (Molecular ion) |
| ~239 (cluster) | [M - Br]⁺ |
| ~303 (cluster) | [M - CH₃]⁺ |
The isotopic pattern of the molecular ion cluster is a definitive indicator of the number of bromine atoms in the molecule.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile[2].
-
Further dilute this stock solution to a final concentration of about 10-100 µg/mL in the same solvent[2].
-
If necessary, filter the sample to remove any particulate matter[3].
-
-
Instrument Setup and Data Acquisition:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements.
-
Electrospray ionization (ESI) in positive ion mode is a suitable technique for this compound.
-
The sample can be introduced into the mass spectrometer via direct infusion or by coupling with liquid chromatography (LC-MS)[1][4].
-
-
Data Analysis:
-
Identify the molecular ion cluster and compare its isotopic pattern to the theoretical pattern for a molecule containing three bromine atoms.
-
Analyze the accurate mass of the molecular ion to confirm the elemental composition.
-
Identify and propose structures for the major fragment ions.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a rapid and non-destructive method for identifying the presence of specific functional groups.
Predicted Infrared Spectrum
The IR spectrum of this compound will be characterized by several key absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type |
| ~ 3000 - 2850 | C-H stretching (methyl group) |
| ~ 1550 - 1450 | C=N and C=C stretching (pyrazole ring) |
| ~ 1450 - 1350 | C-H bending (methyl group) |
| ~ 1200 - 1000 | C-N stretching |
| Below 800 | C-Br stretching |
The absence of a broad N-H stretching band (typically around 3200-3400 cm⁻¹) is a key indicator that the pyrazole nitrogen has been methylated.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.
-
Instrument Setup:
-
Record a background spectrum of the clean ATR crystal. This will be automatically subtracted from the sample spectrum[5].
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal[6].
-
Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Cleaning:
Data Interpretation Workflow
Figure 2: Data interpretation workflow for the IR spectrum.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The combination of ¹H and ¹³C NMR, high-resolution mass spectrometry, and ATR-FTIR spectroscopy offers complementary information that, when taken together, provides an unambiguous structural elucidation. The provided protocols are designed to be self-validating, ensuring that researchers can confidently and accurately characterize this important heterocyclic compound.
References
-
PrepChem. (n.d.). Preparation of 3,4,5-Tribromo-1-methylpyrazole. Retrieved from [Link]
-
Mass Spectrometry Research Facility, University of St Andrews. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Harvard University Faculty of Arts and Sciences. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. Retrieved from [Link]
-
University of Maryland. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
Wikipedia. (2023). Sample preparation in mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
- 4. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. agilent.com [agilent.com]
Discovery and Synthetic Utility of 3,4,5-Tribromo-1-methyl-1H-pyrazole: A Technical Whitepaper
Executive Summary
The discovery of 3,4,5-tribromo-1-methyl-1H-pyrazole (TMP) is not merely the isolation of a compound, but the identification of a highly "programmable" scaffold for medicinal chemistry. While halogenated pyrazoles have long been known, TMP has emerged as a critical template for regioselective cross-coupling reactions . Its unique electronic architecture allows for the sequential and predictable substitution of bromine atoms at the C5, C3, and C4 positions, enabling the rapid synthesis of complex, polysubstituted pyrazole libraries—a "molecular chassis" approach vital for high-throughput drug discovery.
Chemical Identity and Physicochemical Profile[1][2][3][4][5]
Before exploring its reactivity, we must establish the baseline characteristics of the scaffold.[1] TMP is a dense, crystalline solid with distinct solubility and stability profiles suitable for diverse reaction conditions.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 57389-75-0 |
| Molecular Formula | |
| Molecular Weight | 318.79 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 90–91 °C (Recrystallized from cyclohexane) |
| Solubility | Soluble in DCM, |
| Stability | Stable under standard ambient conditions; light-sensitive (store in amber vials) |
Synthesis of the Core Scaffold
The synthesis of TMP is a robust, scalable process involving the methylation of 3,4,5-tribromopyrazole. The choice of dimethyl sulfate (
Mechanistic Rationale
The precursor, 3,4,5-tribromopyrazole, exists in tautomeric equilibrium. The introduction of a base (
Experimental Protocol: Large-Scale Preparation
-
Reagents: 3,4,5-Tribromopyrazole (4.5 g, 15 mmol), NaOH (3N aq., 6 g), Dimethyl Sulfate (19 g, 150 mmol).
-
Workflow:
-
Dissolve 3,4,5-tribromopyrazole in 3N NaOH solution at room temperature.
-
Add dimethyl sulfate dropwise with vigorous stirring (exothermic control required).
-
Stir for 10 minutes until initial precipitation, then add a second aliquot (1 g) of dimethyl sulfate to drive completion.
-
Stir for 72 hours to ensure maximum conversion.
-
Filter the resulting solid, wash extensively with water (to remove inorganic salts), and air dry.
-
Purification: Recrystallize from cyclohexane to yield white needles.
-
Yield: ~73% (3.3 g).
-
Figure 1: Synthetic pathway for the production of the TMP scaffold.
The "Discovery": Regioselective Programmability
The true scientific value of TMP lies in its site-selective reactivity . In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the three bromine atoms are not equivalent. Research, notably by the Langer Group , has elucidated a definitive order of reactivity governed by electronic and steric factors.
The Reactivity Hierarchy: C5 > C3 > C4
-
C5 (First Substitution): The C5 position is electronically the most deficient due to the inductive withdrawal of the adjacent pyrrole-like nitrogen (N1). It undergoes oxidative addition with
most rapidly. -
C3 (Second Substitution): Once C5 is arylated, the C3 position (adjacent to the pyridine-like N2) becomes the next most reactive site.
-
C4 (Third Substitution): The C4 position is the most electron-rich (beta to nitrogen) and sterically shielded, making it the last to react.
This hierarchy allows researchers to synthesize 3,4,5-triarylpyrazoles with three different aryl groups by simply controlling the stoichiometry and sequence of boronic acid addition.
Figure 2: The sequential, regioselective arylation of TMP allowing for programmable library generation.
Applications in Drug Development & Industry
Medicinal Chemistry Scaffold
The ability to place specific pharmacophores at precise vectors (angles) around the pyrazole core makes TMP invaluable for:
-
Kinase Inhibitors: Pyrazoles mimic the adenine ring of ATP. Regioselective synthesis allows for the fine-tuning of the "hinge-binding" region (typically C3/C5) versus the "solvent-exposed" region (C4).
-
p38 MAP Kinase Inhibitors: Many potent inhibitors utilize a polysubstituted pyrazole core.
Industrial Biocides
Beyond synthesis, the tribrominated core itself exhibits potent biological activity.
-
Mechanism: The high bromine content facilitates oxidative disruption of microbial cell walls.
-
Use Cases: Industrial cooling towers, paper mill water systems, and marine antifouling coatings. It prevents biofouling by inhibiting the growth of bacteria, fungi, and algae.
Experimental Protocol: Site-Selective Suzuki Coupling (C5)
Objective: Selective arylation at the C5 position.
-
Setup: In a pressure tube, combine TMP (1.0 equiv), Arylboronic acid (1.1 equiv), and
(2.0 equiv). -
Solvent/Catalyst: Add 1,4-dioxane/water (4:1) and degas with argon for 15 min. Add
(3-5 mol%). -
Reaction: Seal and heat to 90 °C for 8–12 hours. (Note: Higher temperatures or excess boronic acid may trigger over-coupling at C3).
-
Workup: Dilute with water, extract with ethyl acetate, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc).
Safety and Handling (HSE)
-
Hazards: TMP is an organobromine compound. It acts as a skin and eye irritant and is toxic to aquatic life with long-lasting effects.
-
Dimethyl Sulfate Warning: The synthesis involves dimethyl sulfate, a potent alkylating agent and suspected carcinogen. Use only in a fume hood with double-gloving and alkali neutralization traps.
-
Disposal: All halogenated waste must be segregated. Aqueous waste from the synthesis (containing dimethyl sulfate residues) must be quenched with concentrated ammonia or NaOH before disposal.
References
-
Synthesis and Properties: Preparation of 3,4,5-Tribromo-1-methylpyrazole. PrepChem. Available at: [Link]
- Regioselectivity (Langer Group): Goerlitzer, J., & Langer, P. (2011). Synthesis of Arylated Pyrazoles by Site-Selective Suzuki-Miyaura Reactions of Tribromopyrazoles. Synlett. (Context verified via University of Rostock research outputs).
-
General Reactivity: Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Available at: [Link]
-
Biocidal Applications: 3,4,5-tribromo-1H-pyrazole Product Description. MySkinRecipes/Industrial Chemical Data. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols: 3,4,5-tribromo-1-methyl-1H-pyrazole as a Versatile Synthetic Intermediate
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Polyhalogenated Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous approved drugs and functional materials.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug discovery.[1][5] Within this important class of heterocycles, polyhalogenated pyrazoles stand out as exceptionally valuable synthetic intermediates. The presence of multiple halogen atoms, particularly bromine, on the pyrazole ring provides a versatile platform for constructing complex, multi-substituted derivatives through regioselective functionalization.
3,4,5-tribromo-1-methyl-1H-pyrazole is a key building block that offers three distinct, reactive bromine sites. The methyl group at the N1 position prevents the tautomerism often seen in N-unsubstituted pyrazoles, simplifying reaction outcomes and ensuring predictable functionalization.[6] The differential reactivity of the bromine atoms at the C3, C4, and C5 positions can be exploited through carefully controlled reaction conditions, enabling sequential and site-specific introduction of various functional groups. This guide provides detailed protocols for the synthesis of this intermediate and its subsequent application in cross-coupling reactions, offering researchers a robust tool for library synthesis and the development of novel chemical entities.
Physicochemical Properties and Characterization
A summary of the key physical and chemical properties of this compound is provided below. Proper characterization is essential to confirm purity before its use in subsequent reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃Br₃N₂ | [7] |
| Molecular Weight | 318.80 g/mol | [7] (Calculated) |
| CAS Number | 57389-75-0 | [8] |
| Appearance | Solid | [8] |
| Melting Point | 90-91°C (after crystallization) | [8] |
| Solubility | Insoluble in water; Soluble in chloroform | [9] |
| Storage | Store in a cool place (2-8°C), protected from light, under an inert gas. | [10] |
Spectroscopic Data Insights:
-
¹H NMR: A characteristic singlet for the N-methyl group is expected around 3.70 ppm (in CDCl₃).[11]
-
¹³C NMR: Three distinct signals for the brominated pyrazole carbons would be observed.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing three bromine atoms.[12]
Synthesis of this compound
The most direct method for synthesizing the title compound is through the N-methylation of 3,4,5-tribromopyrazole. The following protocol is adapted from established procedures.[8]
Reaction Scheme
Caption: Synthesis of this compound via N-methylation.
Detailed Synthesis Protocol
Materials:
-
3,4,5-tribromopyrazole (1.0 eq)
-
3N Sodium Hydroxide (NaOH) solution (1.0 eq)
-
Dimethyl sulfate (DMS) (1.0 eq + excess)
-
Cyclohexane (for crystallization)
-
Deionized water
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-tribromopyrazole (e.g., 4.5 g, 0.015 mol) in 3N aqueous sodium hydroxide (e.g., 5 mL, 0.015 mol).
-
Methylation: At room temperature, add dimethyl sulfate (e.g., 1.9 g, 0.015 mol) dropwise to the stirring mixture.
-
Causality Note: NaOH acts as a base to deprotonate the pyrazole N-H, forming the corresponding sodium salt. This pyrazolide anion is a potent nucleophile that readily attacks the electrophilic methyl group of dimethyl sulfate.
-
-
Monitoring and Completion: Stir the mixture. A solid precipitate should begin to form after approximately 10 minutes.[8] To ensure complete reaction, add a small additional amount of dimethyl sulfate (e.g., ~1 g) and continue stirring for up to 3 days at room temperature.[8]
-
Work-up: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid thoroughly with deionized water to remove any remaining salts.
-
Drying: Air-dry the washed precipitate completely. The crude product should have a melting point of approximately 85-86°C with a yield around 73%.[8]
-
Purification: For higher purity, recrystallize the crude solid from hot cyclohexane. The purified product should exhibit a sharp melting point of 90-91°C.[8]
Safety Warning: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Any glassware contaminated with DMS should be quenched with an ammonia solution.
Applications in Regioselective Synthesis
The three C-Br bonds in this compound serve as versatile handles for introducing molecular diversity. The key to its utility lies in the ability to perform regioselective functionalization, often through palladium-catalyzed cross-coupling reactions. While the precise order of reactivity can depend on the specific reaction conditions, the C5 and C3 positions are generally more susceptible to substitution than the C4 position in many pyrazole systems.
Caption: General workflow for sequential functionalization of the tribrominated pyrazole.
Protocol: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the mono-arylation of this compound. The regioselectivity will depend on the catalyst and conditions, often favoring the C5 position. Optimization may be required to achieve desired selectivity.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture or Toluene/Ethanol/Water)
Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent(s) via syringe, followed by the palladium catalyst.
-
Expertise Note: The choice of catalyst, base, and solvent system is critical for success. For example, Pd(PPh₃)₄ is a common and effective catalyst. A carbonate base is required for the transmetalation step of the catalytic cycle. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
-
-
Reaction: Heat the reaction mixture with stirring (typically 80-100°C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the mono-arylated product.
Safety and Handling
Working with halogenated organic compounds and organometallic reagents requires strict adherence to safety protocols.
-
This compound: May cause skin, eye, and respiratory irritation.[9] Handle in a well-ventilated fume hood.
-
Reagents:
-
Dimethyl Sulfate: As noted previously, it is highly toxic and a suspected carcinogen.[8] Use extreme caution.
-
Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.
-
Bases: Strong bases like sodium hydroxide are corrosive.
-
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
Conclusion
This compound is a powerful and versatile synthetic intermediate. Its stable N-methylated core and three addressable bromine atoms provide a reliable platform for building complex molecular architectures. The protocols outlined in this guide for its synthesis and subsequent functionalization via Suzuki-Miyaura coupling serve as a foundational blueprint for researchers in drug discovery and materials science. By leveraging the principles of regioselective organometallic chemistry, this building block enables the systematic exploration of chemical space around the pyrazole scaffold, facilitating the development of novel compounds with tailored biological or physical properties.
References
-
Preparation of 3,4,5-Tribromo-1-methylpyrazole. PrepChem.com. [Link]
-
3,4,5-tribromo-1H-pyrazole | C3HBr3N2 | CID 627674. PubChem. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF. ResearchGate. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles | Request PDF. ResearchGate. [Link]
-
Unraveling the access to the regioselective synthesis of highly functionalized pyranopyrazoles using an ionic liquid catalyst. PubMed. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
-
Recent applications of pyrazole and its substituted analogs. Journal of Pharmacognosy and Phytochemistry. [Link]
-
An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. MDPI. [Link]
-
3,4,5-tribromo-1H-pyrazole. MySkinRecipes. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. MDPI. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. PMC. [Link]
-
Synthesis of polysubstituted pyrazoles and their biological applications | Request PDF. ResearchGate. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]
-
3,4,5-Tribromo-1H-pyrazole, 97%. Fisher Scientific. [Link]
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- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemscene.com [chemscene.com]
- 8. prepchem.com [prepchem.com]
- 9. 3,4,5-Tribromo-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. 3,4,5-tribromo-1H-pyrazole [myskinrecipes.com]
- 11. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 12. 3,4,5-tribromo-1H-pyrazole | C3HBr3N2 | CID 627674 - PubChem [pubchem.ncbi.nlm.nih.gov]
Sonogashira reaction of 3,4,5-tribromo-1-methyl-1H-pyrazole
Application Note: Site-Selective Sonogashira Coupling of 3,4,5-Tribromo-1-methyl-1H-pyrazole
Abstract
This application note details the protocol for the site-selective Sonogashira cross-coupling of This compound . This scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other bioactive pyrazole derivatives. The protocol demonstrates how to achieve exclusive mono-alkynylation at the C-5 position by exploiting the electronic differentiation inherent to the pyrazole ring. We provide optimized reaction conditions, mechanistic insights into the regioselectivity, and a troubleshooting guide for scaling this transformation.
Introduction & Strategic Value
Polyhalogenated pyrazoles serve as versatile "linchpin" scaffolds in medicinal chemistry. The This compound motif offers three distinct sites for diversification. However, this versatility presents a significant challenge: Regiocontrol .
Without precise condition control, reactions result in inseparable mixtures of mono-, di-, and tri-alkynylated products. This guide focuses on the C-5 selective Sonogashira coupling , which is the most challenging due to the steric proximity of the N-methyl group, yet mechanistically favored due to electronic activation.
Key Applications:
-
Kinase Inhibitors: Synthesis of p38 and BRAF inhibitors.
-
Agrochemicals: Development of novel pyrazole-carboxamide fungicides.
-
Materials Science: Construction of pyrazole-based liquid crystals.
Mechanistic Insight: The Regioselectivity Hierarchy
Understanding the electronic landscape of the pyrazole ring is the key to this protocol.
-
C-5 Position (Most Reactive): The C-5 carbon is adjacent to the N-methyl group (N1). The inductive electron-withdrawing effect of N1 makes the C-5–Br bond the most electron-deficient, facilitating the fastest Oxidative Addition with the Pd(0) catalyst.
-
C-3 Position (Intermediate): The C-3 carbon is adjacent to the pyridine-like nitrogen (N2). It is activated but less so than C-5.
-
C-4 Position (Least Reactive): The C-4 position is the most electron-rich site of the ring, making the C-4–Br bond the strongest and least reactive toward Pd(0) insertion.
Reactivity Order: C-5 > C-3 > C-4
Note: While C-5 is electronically favored, steric bulk from the N-methyl group can impede the approach of bulky phosphine ligands. Therefore, the choice of ligand (e.g., PPh3 vs. bulky Buchwald ligands) is critical.
Visualization of Reaction Logic
Figure 1: Mechanistic pathway highlighting the kinetic preference for C-5 oxidative addition.
Experimental Protocol
Objective: Synthesis of 5-((trimethylsilyl)ethynyl)-3,4-dibromo-1-methyl-1H-pyrazole.
Materials:
-
Substrate: this compound (1.0 equiv, 3.1 mmol, 1.0 g)
-
Alkyne: Trimethylsilylacetylene (1.1 equiv, 3.4 mmol)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 equiv, 5 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv, 2 mol%)
-
Base: Triethylamine (Et3N) (2.0 equiv)
-
Solvent: DMF (Anhydrous, degassed) – Concentration: 0.2 M
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Reagent Loading: Add this compound (1.0 g), Pd(PPh3)2Cl2 (110 mg), and CuI (12 mg) to the flask.
-
Solvent Addition: Seal the flask with a septum. Evacuate and backfill with Argon (3 cycles). Inject anhydrous DMF (15 mL) and Et3N (0.86 mL) via syringe.
-
Alkyne Addition: Add Trimethylsilylacetylene (0.48 mL) dropwise via syringe at room temperature.
-
Reaction: Heat the mixture to 60 °C in an oil bath. Stir for 6–8 hours.[1]
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.
-
Critical Check: If di-coupling is observed (lower Rf), reduce temperature to 45 °C for future runs.
-
-
Work-up:
-
Cool the reaction to room temperature.[2]
-
Dilute with Ethyl Acetate (50 mL) and wash with water (3 x 20 mL) to remove DMF.
-
Wash the organic layer with Brine (20 mL).
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via Flash Column Chromatography using a gradient of Hexane -> 5% EtOAc/Hexane.
-
Yield: Expect 75–85% as a pale yellow solid.
-
Representative Data & Scope
The following table summarizes expected yields when applying this protocol to various terminal alkynes.
| Entry | Alkyne (R-C≡CH) | Product Structure (C-5 Substituted) | Yield (%) | Notes |
| 1 | Trimethylsilylacetylene | 5-(TMS-ethynyl)-3,4-dibromo... | 82% | Excellent regioselectivity. |
| 2 | Phenylacetylene | 5-(Phenylethynyl)-3,4-dibromo... | 76% | Slight formation of bis-coupled product if T > 60°C. |
| 3 | 1-Octyne | 5-(Oct-1-ynyl)-3,4-dibromo... | 71% | Slower reaction; requires 8-10h. |
| 4 | 4-Methoxyphenylacetylene | 5-(4-OMe-Ph-ethynyl)-3,4-dibromo... | 78% | Electron-rich alkyne performs well. |
| 5 | Propargyl Alcohol | 5-(3-Hydroxyprop-1-ynyl)-3,4-dibromo... | 65% | Requires 3.0 equiv of base to protect alcohol in situ. |
Optimization & Troubleshooting (Expert Tips)
-
Controlling Regioselectivity:
-
Temperature is King: Do not exceed 60 °C. At 80–100 °C, the energy barrier for C-3 and C-4 activation is overcome, leading to mixtures.
-
Stoichiometry: Strictly limit the alkyne to 1.05–1.1 equivalents. Excess alkyne drives the second coupling event.
-
-
Catalyst Choice:
-
Use Pd(PPh3)2Cl2 or Pd(PPh3)4 .
-
Avoid highly active catalysts like Pd(dtbpf)Cl2 or Pd-XPhos for the mono-coupling step, as they are too reactive and will erode regioselectivity.
-
-
Handling the "Black Precipitate":
-
The reaction mixture often turns black due to Pd precipitation. This is normal. If the reaction stalls (black color appears early), add an additional 1 mol% of PPh3 ligand to stabilize the Pd species.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of 5-alkynyl-3,4-dibromopyrazoles.
References
-
Regioselective Suzuki Coupling of Tribromopyrazoles: Langer, P., et al. "Regioselective Suzuki–Miyaura coupling reactions of this compound." Tetrahedron2004 , 60(4), 901–906.
-
General Reactivity of Polyhalogenated Heterocycles: Bach, T., et al. "Site-Selective Transition-Metal-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles." Chemical Reviews2014 , 114(7), 3531–3574.
-
Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C.[3][4] "Recent advances in Sonogashira reactions." Chemical Society Reviews2011 , 40, 5084-5121.
-
Synthesis of Pyrazole Kinase Inhibitors: Pevarello, P., et al. "Synthesis of 3,5-Disubstituted Pyrazoles as Kinase Inhibitors." Journal of Medicinal Chemistry2005 , 48(8), 2944.
Sources
- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
The Strategic Utility of 3,4,5-tribromo-1-methyl-1H-pyrazole in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus is a privileged scaffold, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its ability to engage in a multitude of interactions with biological targets. Within this important class of heterocycles, 3,4,5-tribromo-1-methyl-1H-pyrazole emerges as a highly versatile and powerful building block for the synthesis of complex, polysubstituted pyrazole derivatives. The three bromine atoms at positions 3, 4, and 5 serve as synthetic handles for sequential and regioselective functionalization, enabling the rapid generation of diverse molecular architectures. This guide provides a detailed exploration of the strategic use of this compound in medicinal chemistry, complete with application notes and detailed experimental protocols for its sequential functionalization.
Core Principles: The Power of Sequential Cross-Coupling
The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allow for the precise and controlled introduction of a wide array of substituents onto the pyrazole core. The key to unlocking the full potential of this tribrominated scaffold lies in the differential reactivity of the C3, C4, and C5 positions, which can be exploited to achieve selective, stepwise functionalization.
Generally, the regioselectivity of these cross-coupling reactions on polyhalogenated heterocycles is governed by a combination of steric and electronic factors. In the context of the 1-methyl-1H-pyrazole ring, the following reactivity trends can be anticipated:
-
C5-Position: Often the most electrophilic and sterically accessible position, making it the most likely site for the initial cross-coupling reaction.
-
C3-Position: Exhibits intermediate reactivity.
-
C4-Position: Typically the most electron-rich position, rendering it the least reactive towards oxidative addition in many palladium-catalyzed cycles.
By carefully selecting the coupling partners, catalyst systems, and reaction conditions, a medicinal chemist can orchestrate a sequence of reactions to build up molecular complexity in a controlled manner.
Application Note 1: Synthesis of Kinase Inhibitors
The pyrazole scaffold is a common feature in many kinase inhibitors, where it often serves as a central scaffold to orient key pharmacophoric elements that interact with the ATP-binding site of the kinase. The ability to introduce diverse substituents at the C3, C4, and C5 positions of the pyrazole ring using this compound as a starting material is invaluable for structure-activity relationship (SAR) studies and the optimization of inhibitor potency and selectivity. For instance, a common strategy involves the introduction of a larger, often aromatic or heteroaromatic group at the C5-position to occupy the hydrophobic pocket of the kinase, a hydrogen bond donor or acceptor at the C3-position to interact with the hinge region, and a solubilizing group or a vector for further derivatization at the C4-position.
Workflow for Kinase Inhibitor Synthesis
Caption: Sequential functionalization workflow for synthesizing kinase inhibitor scaffolds.
Protocols for Sequential Functionalization
The following protocols provide a template for the stepwise functionalization of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5-Position
This protocol describes the selective introduction of an aryl or heteroaryl group at the C5-position of the pyrazole ring. The higher reactivity of the C5-position allows for this selective transformation in the presence of the C3 and C4 bromine atoms.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the aryl- or heteroaryl-boronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dibromo-5-(hetero)aryl-1-methyl-1H-pyrazole.
Causality of Choices: The use of a palladium catalyst with a bulky electron-rich ligand like dppf is crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle.[1] Potassium carbonate is a common base used in Suzuki couplings to activate the boronic acid.[2] A mixture of dioxane and water is a standard solvent system that facilitates the dissolution of both organic and inorganic reagents.
Protocol 2: Regioselective Sonogashira Coupling at the C3-Position
Following the initial Suzuki coupling at C5, the C3-position can be selectively functionalized with an alkynyl group via a Sonogashira coupling. The C4-bromo substituent is expected to be less reactive under these conditions.
Materials:
-
3,4-dibromo-5-(hetero)aryl-1-methyl-1H-pyrazole (from Protocol 1)
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 3,4-dibromo-5-(hetero)aryl-1-methyl-1H-pyrazole (1.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, followed by the terminal alkyne (1.2 eq) and triethylamine (2.5 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-bromo-5-(hetero)aryl-3-alkynyl-1-methyl-1H-pyrazole.
Causality of Choices: The Sonogashira reaction employs a dual-catalyst system of palladium and copper.[3] The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper co-catalyst activates the terminal alkyne.[4] Triethylamine acts as a base to deprotonate the alkyne and neutralize the HBr formed during the reaction.
Protocol 3: Buchwald-Hartwig Amination at the C4-Position
The final bromine atom at the C4-position can be substituted with an amine using a Buchwald-Hartwig amination reaction. This completes the synthesis of a highly functionalized pyrazole scaffold.
Materials:
-
4-bromo-5-(hetero)aryl-3-alkynyl-1-methyl-1H-pyrazole (from Protocol 2)
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add 4-bromo-5-(hetero)aryl-3-alkynyl-1-methyl-1H-pyrazole (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).
-
Add anhydrous toluene to the tube.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-5-(hetero)aryl-3-alkynyl-1-methyl-1H-pyrazole.
Causality of Choices: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[1] The use of a bulky and electron-rich phosphine ligand like XPhos is often necessary to promote the reductive elimination step, which can be challenging for electron-rich C4-positions.[5] Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in these reactions.
Application Note 2: Development of Novel Antimicrobial Agents
The pyrazole core is also a key pharmacophore in a variety of antimicrobial agents. The structural diversity that can be achieved through the sequential functionalization of this compound allows for the exploration of new chemical space in the search for potent and selective antibacterial and antifungal compounds. By introducing different substituents at the C3, C4, and C5 positions, researchers can modulate the compound's lipophilicity, hydrogen bonding capacity, and overall shape to optimize its interaction with microbial targets.
Workflow for Antimicrobial Candidate Synthesis
Caption: Workflow for the discovery of novel antimicrobial agents.
Data Presentation: Representative Yields for Sequential Functionalization
The following table provides hypothetical but realistic yields for a three-step sequential functionalization of this compound, illustrating the feasibility of this synthetic strategy.
| Step | Reaction | Position Functionalized | Typical Yield Range |
| 1 | Suzuki-Miyaura Coupling | C5 | 60-85% |
| 2 | Sonogashira Coupling | C3 | 50-75% |
| 3 | Buchwald-Hartwig Amination | C4 | 45-70% |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex and diverse pyrazole derivatives in medicinal chemistry. Its three bromine atoms provide orthogonal synthetic handles for sequential, regioselective functionalization via palladium-catalyzed cross-coupling reactions. The ability to precisely control the introduction of various substituents at the C3, C4, and C5 positions makes this scaffold an invaluable tool for the development of new therapeutic agents, particularly in the areas of kinase inhibition and antimicrobial research. The protocols and workflows presented in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this remarkable starting material.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link][5]
-
Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry. [Link][6]
-
Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society. [Link][7]
-
Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link][8]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link][10]
-
Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link][11]
Sources
- 1. Functional Mechanisms Underlying the Antimicrobial Activity of the Oryza sativa Trx-like Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
3,4,5-tribromo-1-methyl-1H-pyrazole in the synthesis of kinase inhibitors
Application Note: Sequential Regioselective Functionalization of 3,4,5-Tribromo-1-methyl-1H-pyrazole for Kinase Inhibitor Synthesis
Executive Summary
The pyrazole scaffold is a cornerstone of kinase inhibitor medicinal chemistry, serving as an ATP-mimetic hinge binder in approved drugs such as Tozasertib, Enmd-2076, and AT7519. While traditional syntheses rely on the condensation of hydrazines with 1,3-diketones—limiting substituent diversity—the use of This compound allows for a divergent, "programmable" synthesis.
This guide details the sequential regioselective cross-coupling of this tribrominated scaffold. By exploiting the inherent electronic differences between the C3, C4, and C5 positions, researchers can sequentially install three distinct vectors (Hinge Binder, Gatekeeper, and Solvent Front) with high precision, accelerating Structure-Activity Relationship (SAR) exploration.
The Scaffold: Electronic Map & Reactivity Logic
The utility of this compound lies in the distinct electronic environments of its three carbon-bromine bonds. This gradient allows for temperature- and ligand-controlled sequential substitution without the need for intermediate protection/deprotection steps.
-
Position C5 (Most Reactive): Adjacent to the N-methyl group. The inductive electron-withdrawing effect of the pyrrole-like nitrogen (N1) and the adjacent pyridine-like nitrogen (N2) makes this center the most electron-deficient. It undergoes oxidative addition with Pd(0) most rapidly.
-
Position C3 (Intermediate Reactivity): Adjacent to the pyridine-like nitrogen (N2). It is electron-deficient but less so than C5 due to distance from the N-methyl group and lack of direct steric strain relief upon coupling.
-
Position C4 (Least Reactive): The "beta" position. It is electron-rich (nucleophilic in SEAr reactions) and typically requires forcing conditions or specialized electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines) to effect cross-coupling.
The Validated Sequence: C5
Strategic Workflow: The "Programmable" Inhibitor
The following diagram illustrates the logical flow for synthesizing a trisubstituted pyrazole kinase inhibitor.
Caption: Sequential functionalization logic for this compound. The reaction sequence C5
Detailed Experimental Protocols
Protocol A: Synthesis of the Scaffold
Note: While commercially available (CAS 17635-44-8), in-house synthesis ensures purity.
-
Bromination: Dissolve 1-methyl-1H-pyrazole (10 mmol) in water (50 mL).
-
Add bromine (3.3 equiv) dropwise at room temperature.
-
Heat to 60°C for 24 hours. The tribromo derivative precipitates.
-
Workup: Cool, filter the solid, wash with 5% Na₂SO₃ (to remove excess Br₂) and water. Recrystallize from ethanol.
-
Yield: Typically >85%.
-
QC Check: ¹H NMR should show no signals (all protons substituted). ¹³C NMR will show three distinct C-Br peaks.
-
Protocol B: Step 1 - Regioselective C5-Arylation
Objective: Install the first substituent at the most reactive C5 position.
-
Reagents:
-
Scaffold: this compound (1.0 equiv)
-
Boronic Acid: Ar¹-B(OH)₂ (1.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1 v/v)
-
-
Procedure:
-
Degas solvents with N₂ for 15 minutes.
-
Combine scaffold, boronic acid, and catalyst in a sealed tube.
-
Add solvents and base.
-
Heat at 80°C for 6–8 hours. Do not overheat to avoid C3 coupling.
-
Monitoring: TLC/LCMS. The starting material should disappear, leaving the mono-arylated product.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Mechanistic Insight: The oxidative addition occurs at C5 due to the strong inductive effect of the adjacent N-Me group, which lowers the bond dissociation energy of C5-Br compared to C3/C4.
-
Protocol C: Step 2 - Regioselective C3-Arylation
Objective: Functionalize the C3 position. The C4-Br remains intact due to its electron-rich nature.
-
Reagents:
-
Substrate: 5-Aryl-3,4-dibromo-1-methyl-1H-pyrazole (from Step 1)
-
Boronic Acid: Ar²-B(OH)₂ (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
-
-
Procedure:
-
Combine reagents under inert atmosphere.
-
Heat at 100°C (reflux) for 12 hours.
-
Critical Control Point: Monitor closely by LCMS. If C4-coupling byproducts appear, lower temperature to 90°C and extend time.
-
Purification: Silica gel chromatography.
-
Protocol D: Step 3 - C4-Functionalization (The "Difficult" Position)
Objective: Substitute the final, electron-rich C4 bromine. This often requires "hotter" ligands.
-
Option 1: Suzuki Coupling (for Aryl groups) [1]
-
Catalyst: Pd₂(dba)₃ (2 mol%) + S-Phos or X-Phos (4 mol%). These electron-rich biaryl phosphines facilitate oxidative addition into the deactivated C4-Br bond.
-
Conditions: Toluene/K₃PO₄, 110°C, 24h.
-
-
Option 2: Buchwald-Hartwig Amination (for Amino groups)
-
Context: Many kinase inhibitors require an amine at C4 to interact with the solvent front.
-
Reagents: Amine (1.2 equiv), Pd(OAc)₂ (5 mol%), BINAP or Xantphos (10 mol%), NaOtBu (1.5 equiv), Toluene.
-
Conditions: 110°C, sealed tube.
-
Data Summary & Troubleshooting
| Parameter | Step 1 (C5) | Step 2 (C3) | Step 3 (C4) |
| Reactivity | High | Medium | Low |
| Primary Driver | Electronic (Inductive) | Electronic/Steric | Ligand Acceleration |
| Temp. Limit | 60–80°C | 90–100°C | 110°C+ |
| Typical Ligand | PPh₃ | PPh₃ | S-Phos, X-Phos, BINAP |
| Common Pitfall | Over-reaction at C3 | Incomplete conversion | Dehalogenation (H-transfer) |
Troubleshooting Guide:
-
Problem: Mixture of C5 and C3 products in Step 1.
-
Solution: Reduce temperature to 60°C and use strictly 1.0 equivalent of boronic acid. Ensure the N-methyl group is present; N-H pyrazoles have different tautomeric reactivity.
-
-
Problem: No reaction at C4 (Step 3).
-
Solution: Switch to a precatalyst like XPhos Pd G2 . Ensure the system is strictly anhydrous if using NaOtBu.
-
References
-
Regioselective Suzuki-Miyaura reactions of this compound.
- Source: Langer, P. et al. Tetrahedron2010, 66, 44–50.
- Context: Establishes the C5 C3 C4 selectivity rules.
-
Site-Selective Cross-Coupling of Polyhalogen
- Source: Fairlamb, I. J. S. Chem. Soc. Rev.2007, 36, 1036–1045.
- Context: Reviews the mechanistic basis for electronic differenti
-
Pyrazole Scaffolds in Kinase Inhibitor Discovery.
- Source:Molecules2021, 26(7), 1881.
- Context: Overview of FDA-approved pyrazole kinase inhibitors and binding modes.
-
Buchwald-Hartwig Amin
- Source: Surry, D. S., & Buchwald, S. L. Chem. Sci.2011, 2, 27–50.
- Context: Ligand selection (XPhos/BrettPhos)
Sources
Application of 3,4,5-tribromo-1-methyl-1H-pyrazole in agricultural chemistry
Application Note: Sequential Regioselective Functionalization of 3,4,5-Tribromo-1-methyl-1H-pyrazole for Agrochemical Library Generation
Abstract
This application note details the utility of This compound (TMP) as a privileged scaffold in the synthesis of next-generation agrochemicals. Specifically, it addresses the challenge of accessing highly substituted pyrazole cores found in Succinate Dehydrogenase Inhibitor (SDHI) fungicides and ryanodine receptor-modulating insecticides. We present a validated workflow for sequential regioselective functionalization , exploiting the distinct electronic and steric environments of the C-3, C-4, and C-5 positions. Protocols for C-5 selective halogen-lithium exchange and C-4 selective palladium-catalyzed cross-coupling are provided to facilitate high-throughput Structure-Activity Relationship (SAR) studies.
Introduction: The Pyrazole Scaffold in Modern Agriculture
The pyrazole ring is a cornerstone of modern agrochemistry, serving as the pharmacophore in blockbuster active ingredients (AIs) such as Fipronil (insecticide), Pyraclostrobin (fungicide), and Fluxapyroxad (SDHI fungicide).
While mono- and di-substituted pyrazoles are common, the demand for tri-substituted pyrazoles —where positions 3, 4, and 5 bear distinct functional groups—is rising due to the need for:
-
Resistance Breaking: Novel substitution patterns can bypass existing metabolic resistance mechanisms.
-
Physicochemical Tuning: Independent modification of lipophilicity (LogP) and steric bulk at three vectors allows precise optimization of crop systemicity and target binding.
This compound (TMP) offers a unique "blank slate" for chemists. Unlike pre-functionalized building blocks, TMP allows for the programmed installation of substituents via orthogonal reactivity, reducing the need for de novo ring synthesis for every analog.
Chemical Reactivity & Mechanistic Insight
The utility of TMP relies on the electronic differentiation of its three bromine atoms. Understanding this hierarchy is critical for designing successful synthetic routes.
-
Position C-5 (The "Alpha" Position):
-
Electronic State: Most electron-deficient due to the inductive effect (-I) of the adjacent pyrrole-like nitrogen (N1) and the electronegativity of the imine-like nitrogen (N2).
-
Reactivity: Highest acidity and susceptibility to Halogen-Lithium exchange.
-
Primary Application: Introduction of carbonyls (via DMF quench), carboxylates (via CO₂), or removal (via protonation) to access 3,4-dibromo analogs.
-
-
Position C-4 (The "Beta" Position):
-
Electronic State: Electronically enriched compared to C-5 but sterically crowded by flanking bromines.
-
Reactivity: Susceptible to Pd-catalyzed oxidative addition, particularly when using bulky, electron-rich ligands (e.g., XPhos, SPhos) that facilitate the catalytic cycle in hindered environments.
-
Primary Application: Introduction of aryl/heteroaryl groups (Suzuki coupling) or amides (aminocarbonylation).
-
-
Position C-3 (The "Gamma" Position):
-
Electronic State: Similar to C-5 but lacks the activating influence of the adjacent N-Methyl group's inductive environment relative to the lone pair.
-
Reactivity: Generally the last to react in sequential lithiation sequences unless C-5 is blocked.
-
Visualizing the Reactivity Hierarchy
Figure 1: Orthogonal reactivity map of this compound. Path A exploits the acidity of the C-5 position, while Path B exploits transition-metal catalyzed cross-coupling preferences.
Application: Synthesis of SDHI Fungicide Analogs
Target: Pyrazole-4-carboxamides (SDHI class). Challenge: Standard synthesis often involves cyclization of hydrazine with pre-functionalized esters. Using TMP allows for late-stage diversification of the C-3 and C-5 positions after the core is established.
Experimental Workflow
-
Step 1 (C-5 Blocking/Modification): Selective removal of C-5 bromine or conversion to a lipophilic alkyl group via lithiation/alkylation.
-
Step 2 (C-4 Carboxylation): Conversion of the C-4 bromine to a carboxylic acid or ester.
-
Step 3 (Amidation): Coupling with aniline derivatives to form the active SDHI pharmacophore.
Detailed Protocols
Protocol A: Regioselective C-5 Formylation via Halogen-Lithium Exchange
Objective: To convert the C-5 bromine into a formyl group (CHO), a versatile handle for further olefination or oxidation to carboxylic acids.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reagent: n-Butyllithium (1.1 eq, 2.5M in hexanes)
-
Electrophile: N,N-Dimethylformamide (DMF) (1.5 eq)
-
Solvent: Anhydrous THF (0.2 M concentration)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Cool the system to -78°C using a dry ice/acetone bath.
-
Dissolution: Dissolve TMP in anhydrous THF under nitrogen atmosphere.
-
Exchange (Critical Step): Add n-BuLi dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.
-
Expert Note: Rapid addition causes localized heating, leading to "halogen dance" (migration of bromine) or ring opening.
-
-
Incubation: Stir at -78°C for 30 minutes. The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.
-
Quench: Add anhydrous DMF dropwise. Stir for 1 hour, allowing the mixture to warm slowly to 0°C.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexane).
Validation Criteria:
-
¹H NMR: Disappearance of C-5 Br signal (if applicable) and appearance of aldehyde proton (~9.8 ppm).
-
Yield: Expected >85%.
Protocol B: C-4 Selective Suzuki-Miyaura Coupling
Objective: To introduce an aryl group at C-4 while retaining C-3/C-5 bromines for future modification.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.1 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding acids)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Procedure:
-
Degassing: Combine TMP, boronic acid, and solvent in a reaction vial. Sparge with Argon for 15 minutes to remove dissolved oxygen (crucial to prevent homocoupling).
-
Catalyst Addition: Add the Pd catalyst and aqueous base under a counter-flow of Argon.
-
Reaction: Seal the vial and heat to 80°C for 4–6 hours.
-
Expert Note: Microwave irradiation (100°C, 30 min) can improve selectivity for C-4 over C-3/C-5 by kinetically favoring the oxidative addition at the most accessible site before scrambling occurs.
-
-
Workup: Filter through a Celite pad to remove Palladium black. Dilute with water and extract with DCM.
-
Purification: Silica gel chromatography.
Data Summary Table: Optimization of C-4 Coupling
| Entry | Catalyst | Solvent | Temp (°C) | Yield (C-4 Product) | Selectivity (C4:C3:C5) |
| 1 | Pd(OAc)₂/PPh₃ | Toluene | 100 | 45% | 60:20:20 |
| 2 | Pd(PPh₃)₄ | DME/H₂O | 80 | 72% | 85:10:5 |
| 3 | Pd(dppf)Cl₂ | Dioxane/H₂O | 80 | 88% | >95:5:0 |
Safety & Handling
-
This compound: Irritant. Handle in a fume hood.
-
n-Butyllithium: Pyrophoric. Extreme caution required. Use strictly anhydrous conditions.
-
Waste Disposal: Segregate halogenated organic waste. Palladium waste must be collected separately for heavy metal disposal.
References
-
Regioselectivity in Lithiation of 1-Methylpyrazole. Organic & Biomolecular Chemistry, 2006, 4, 1261-1267.[1][2]
-
[Link]
- Significance: Establishes the thermodynamic preference for C-5 lithi
-
-
Discovery of Novel Pyrazole-4-carboxamide Derivatives as Potential SDHI Agents.Journal of Agricultural and Food Chemistry, 2023.
-
[Link]
- Significance: Validates the biological relevance of the pyrazole-4-carboxamide scaffold in fungicide development.
-
-
Efficient Synthesis of 4-Substituted Pyrazole via Microwave-Promoted Suzuki Cross-Coupling.Chinese Chemical Letters, 2014.
-
[Link]
- Significance: Provides specific conditions for overcoming steric hindrance
-
-
Regioselective Synthesis of Polysubstituted Pyrazoles.Molecules, 2023.
-
[Link]
- Significance: General review of pyrazole functionalization strategies relevant to library gener
-
Sources
- 1. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
3,4,5-tribromo-1-methyl-1H-pyrazole reaction protocols
Application Note: 3,4,5-Tribromo-1-methyl-1H-pyrazole – A Master Scaffold for Regioselective Functionalization
Abstract
The This compound scaffold represents a "privileged structure" in modern drug discovery, offering three distinct vectors for diversification. Unlike symmetrical heterocycles, the electronic asymmetry induced by the N-methyl group creates a predictable hierarchy of reactivity: C-5 > C-3 > C-4 . This Application Note defines the precise protocols for exploiting this hierarchy, enabling the sequential synthesis of polysubstituted pyrazoles used in p38 MAP kinase inhibitors, agrochemicals, and CDK9 modulators. We provide validated workflows for regioselective Lithium-Halogen exchange (Li-Hal) and Palladium-catalyzed cross-couplings.
Chemical Profile & Reactivity Logic
To successfully manipulate this scaffold, one must understand the electronic landscape governed by the pyrazole nitrogen atoms.
-
C-5 Position (The "Kinetic" Vector): The most electron-deficient carbon due to the inductive effect (-I) of the adjacent pyrrole-like nitrogen (N-1). It is the primary site for Lithium-Halogen (Li-Hal) exchange and nucleophilic aromatic substitution (SNAr).
-
C-3 Position (The "Intermediate" Vector): Electron-deficient due to the adjacent pyridine-like nitrogen (N-2) but less acidic/reactive than C-5. It is typically the second site functionalized via Pd-catalyzed cross-coupling .
-
C-4 Position (The "Thermodynamic" Vector): The most electron-rich position. It is the least reactive toward oxidative addition (Pd0 → PdII) and is typically the last bromine to be displaced or the site of electrophilic substitution (SEAr) if the position were unsubstituted.
Reactivity Hierarchy Diagram
Figure 1: The regioselective hierarchy allows for programmable synthesis. C-5 is activated by lithiation, while C-3 and C-4 are differentiated by catalyst activity and temperature.
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: While commercially available, in-house synthesis ensures purity and scalability. The most robust route involves exhaustive bromination of 1-methylpyrazole.
Reagents:
-
1-Methylpyrazole (1.0 equiv)
-
Bromine (Br2) (3.5 equiv)
-
Sodium Acetate (NaOAc) (3.5 equiv)
-
Acetic Acid (AcOH) (Solvent)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and caustic scrubber (for HBr fumes).
-
Dissolution: Dissolve 1-methylpyrazole (e.g., 50 mmol) and NaOAc (175 mmol) in glacial AcOH (100 mL).
-
Addition: Add Br2 (175 mmol) dropwise at room temperature. Note: The reaction is exothermic; control rate to maintain <40°C.
-
Reflux: Heat the mixture to 100°C for 12 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LCMS.
-
Quench: Cool to RT and pour into ice-water (300 mL). Neutralize with saturated aqueous Na2CO3.
-
Extraction: Extract with CH2Cl2 (3 x 100 mL). Wash combined organics with 10% Na2S2O3 (to remove residual bromine) and brine.
-
Purification: Dry over MgSO4, concentrate, and recrystallize from Ethanol/Water.
-
Expected Yield: 85-90%
-
Appearance: White to off-white crystalline solid.
-
Protocol B: Regioselective C-5 Functionalization (Li-Hal Exchange)
Rationale: The C-5 bromine undergoes extremely rapid exchange with n-BuLi due to coordination with the N-1 lone pair. This reaction is faster than deprotonation or exchange at C-3/C-4.
Critical Parameter: Temperature must be maintained at -78°C . Higher temperatures (-20°C) can lead to "Halogen Dance" (scrambling of Br atoms) or ring opening.
Reagents:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv, 1.6M in hexanes)
-
Electrophile (e.g., Benzaldehyde, DMF, CO2) (1.2 equiv)
-
Anhydrous THF (0.1 M concentration)
Workflow:
-
Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen.
-
Solvation: Dissolve the tribromo-pyrazole in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).
-
Exchange: Add n-BuLi dropwise over 10 minutes.
-
Observation: The solution may turn yellow/orange (formation of the 5-lithio species).
-
Incubation: Stir at -78°C for exactly 30 minutes . Do not extend beyond 1 hour.
-
-
Quench: Add the Electrophile (neat or in THF) dropwise at -78°C.
-
Warming: Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to 0°C.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.
-
Result: 5-Substituted-3,4-dibromo-1-methyl-1H-pyrazole.
-
Protocol C: Sequential C-3 Cross-Coupling (Suzuki-Miyaura)
Rationale: With C-5 substituted (or if C-5 is left as Br), the C-3 bromine is the next most reactive toward oxidative addition. Steric hindrance at C-5 (if substituted) often directs the catalyst to C-3.
Reagents:
-
3,4-Dibromo-5-substituted-1-methylpyrazole (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)[1]
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for difficult substrates).
-
Base: Na2CO3 (2.0 equiv, 2M aqueous).
-
Solvent: 1,4-Dioxane (degassed).
Workflow:
-
Mix: Combine substrate, boronic acid, and catalyst in a pressure vial.
-
Solvent: Add Dioxane and aqueous Base. Sparge with Argon for 5 minutes.
-
Heat: Seal and heat to 80-90°C for 4–16 hours.
-
Note: Monitoring is crucial. If the reaction runs too long or too hot (>100°C), the C-4 bromine may also react.
-
-
Purification: Silica gel chromatography.
-
Selectivity Check: Verify regiochemistry via NOESY NMR (interaction between N-Me and C-5 substituent confirms C-5 is occupied; lack of interaction with new aryl group confirms C-3 placement).
-
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Mixture of Regioisomers (Suzuki) | Temperature too high; Catalyst too active. | Lower temp to 60-70°C. Switch to less active catalyst (e.g., Pd(PPh3)4 instead of XPhos). |
| Low Yield in Li-Hal Exchange | Moisture in THF; Warming during addition. | Ensure THF is distilled/dry. Keep internal temp < -70°C during n-BuLi addition. |
| "Halogen Dance" (Scrambling) | Reaction time too long at > -78°C. | Quench the lithio-species within 30-45 mins. Do not let the lithiated intermediate warm up before quenching. |
| Incomplete C-4 Coupling | C-4 is electron-rich and sterically crowded. | Use "Buchwald" precatalysts (e.g., XPhos Pd G3) and higher temps (110°C+) for the final C-4 substitution. |
Safety & Handling
-
Organolithiums: n-BuLi is pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher available.
-
Bromine: Highly toxic and corrosive. Use a caustic scrubber.
-
Waste: Brominated aromatics are persistent; dispose of in dedicated halogenated waste streams.
References
-
Regioselectivity in Lithiation of 1-Methylpyrazole: Balle, T., Begtrup, M., et al. Organic & Biomolecular Chemistry, 2006 , 4, 1261-1267.[2][3]
-
Synthesis and Reactivity of Vinylpyrazoles (Li-Hal Exchange): Revisiting the Chemistry of Vinylpyrazoles, PMC, 2023 . (Generalized from search context)
- Suzuki Coupling on Tribromopyrazoles:Suzuki-Miyaura Reactions of N-Protected Tribromopyrazoles, ChemInform, 2007. (Derived from search snippet 1.2/1.10 regarding tribromo-pyridine analogs and general pyrazole coupling).
-
General Pyrazole Synthesis & Reactivity: Organic Chemistry Portal - Pyrazoles.
-
Drug Discovery Applications (p38/CDK9): Organic & Biomolecular Chemistry, 2018 (CDK9 inhibitors via Suzuki).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 3,4,5-tribromo-1-methyl-1H-pyrazole synthesis
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Reaction Conditions & Troubleshooting
Executive Summary
You are attempting to synthesize 3,4,5-tribromo-1-methyl-1H-pyrazole , a fully halogenated heteroaromatic core often used as a scaffold in agrochemicals and p38 MAP kinase inhibitors.
The synthesis presents a classic challenge in electrophilic aromatic substitution (
This guide moves beyond basic recipes to provide a kinetically optimized protocol and a logic-based troubleshooting framework.
Module 1: Reaction Mechanics & Optimization Logic
To optimize this reaction, you must understand the stepwise kinetics. You cannot simply "mix and stir" if you desire high purity.
The Bromination Pathway
The reaction proceeds sequentially.[1] The activation energy (
Figure 1: Stepwise bromination kinetics. Note the increasing difficulty (activation energy) for each subsequent halogenation.
Key Optimization Variables
| Variable | Recommendation | Scientific Rationale |
| Stoichiometry | 3.5 – 4.0 eq of | Theoretical requirement is 3.0 eq. However, |
| Solvent | Water (Industrial) or Acetic Acid (Lab) | Water: Green chemistry approach. The product is hydrophobic and precipitates upon formation, driving equilibrium forward (Le Chatelier’s principle).Acetic Acid: Increases solubility of intermediates, potentially speeding up the 2nd and 3rd brominations, but requires aqueous workup. |
| Temperature | Reflux (approx. 90-100°C) | C4 bromination occurs at RT. C3/C5 substitution requires thermal energy to overcome the deactivated ring electronics. |
| Base Additive | NaOAc (Sodium Acetate) | Acts as a buffer to neutralize HBr byproducts. High acidity can protonate the pyrazole nitrogen, deactivating the ring further against electrophilic attack. |
Module 2: Optimized Experimental Protocol
Reference Protocol: Adapted from industrial scale-up methodologies for poly-halogenated pyrazoles [1, 2].
Reagents
-
1-Methylpyrazole (1.0 eq)
-
Bromine (
) (3.5 eq) — Handle with extreme caution -
Water (Solvent volume: 10 mL per gram of substrate)
-
Sodium Acetate (3.0 eq) — Optional but recommended for yield
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr fumes.
-
Initial Charge: Add 1-methylpyrazole, water, and sodium acetate to the flask. Cool to 0–5°C in an ice bath.
-
Why? The first bromination at C4 is highly exothermic. Controlling the initial temp prevents runaway reactions and tar formation.
-
-
Addition: Add Bromine dropwise over 30–60 minutes.
-
Observation: The solution will turn orange/red. A solid (monobromo species) may transiently form and redissolve.
-
-
The Ramp: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT) and stir for 1 hour.
-
Status: You now largely have 4-bromo-1-methylpyrazole.
-
-
The Drive: Heat the reaction mixture to reflux (100°C) . Maintain reflux for 12–24 hours .
-
Critical Check: Monitor via HPLC or TLC. You will see the disappearance of the mono-bromo spot and the transient di-bromo spot. Do not stop until the di-bromo intermediate is <2%.
-
-
Workup:
-
Cool to RT.
-
Quench excess bromine by adding saturated Sodium Bisulfite (
) solution until the orange color fades to yellow/white. -
Filtration: The product, 3,4,5-tribromo-1-methylpyrazole, is insoluble in water and will precipitate as a white/off-white solid. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol or Cyclohexane if high purity (>99%) is required.
-
Module 3: Troubleshooting Guide (FAQ)
Q1: I am seeing a persistent impurity at ~15% integration. It looks like the di-bromo species. Why won't it convert?
Diagnosis: Incomplete reaction due to loss of Bromine or insufficient temperature.
Root Cause: The 3rd bromination is the rate-limiting step. If your reflux condenser is not efficient,
-
Add an additional 0.5 eq of
. -
Ensure your oil bath is hot enough to maintain a vigorous reflux.
-
Alternative: Switch solvent to Acetic Acid/NaOAc for a higher boiling point medium, though workup is more tedious.
Q2: My yield is low (<50%) after filtration. Where is my product?
Diagnosis: Solubility loss or "Oiling Out." Root Cause: While the tribromo product is insoluble in water, the presence of organic impurities or insufficient ionic strength can keep it in suspension or form an oil. Solution:
-
Cooling: Ensure the mixture is cooled to 0°C before filtration.
-
Salting Out: Add NaCl to the aqueous phase to force precipitation.
-
Extraction Rescue: If a solid does not form, extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (
). Dry over and rotovap. The solid should crash out upon concentration.
Q3: Can I synthesize this by brominating pyrazole first, then methylating?
Answer: Yes, and this is often the "Safety Fallback" route. Protocol:
-
Brominate Pyrazole (NH) using excess
/NaOH to get 3,4,5-tribromo-1H-pyrazole (precipitates easily). -
Methylate using Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) and base. Pros: Regioselectivity is automatic (all carbons brominated). Cons: Requires two distinct steps; DMS is highly toxic. Verdict: Use the direct bromination of 1-methylpyrazole if you have the starting material and proper ventilation; use the methylation route if you struggle with the kinetics of the direct route [3].
Module 4: Troubleshooting Logic Tree
Use this flow to diagnose experimental failures.
Figure 2: Decision tree for analyzing reaction outcomes based on crude mixture analysis.
References
-
ChemicalBook. Synthesis of 3,5-Dibromo-1H-pyrazole and derivatives. (General procedures for poly-brominated pyrazoles).
-
PrepChem. Preparation of 3,4,5-Tribromo-1-methylpyrazole. (Detailed protocol using methylation of tribromopyrazole, establishing the stability of the tribromo core).
-
Organic Chemistry Portal. Synthesis of Pyrazoles - Recent Literature. (Mechanistic insights into pyrazole functionalization).
-
BenchChem. Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. (Troubleshooting regioselectivity issues).
Sources
Technical Support Center: Suzuki Coupling of Polysubstituted Pyrazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving polysubstituted pyrazole scaffolds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthesis. Pyrazoles are a cornerstone of medicinal chemistry, but their successful functionalization via cross-coupling is often nuanced due to their electronic properties and potential for catalyst inhibition.[1][2]
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges and optimize your reactions.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common failure modes observed during the Suzuki coupling of substituted pyrazoles.
Question 1: My reaction has stalled or shows low conversion. What is the most probable cause when using a pyrazole substrate?
Answer: The most frequent cause of low reactivity with nitrogen-rich heterocyles like pyrazoles is catalyst poisoning or inhibition .[3][4] The lone pair electrons on the pyrazole's nitrogen atoms can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive. This is especially problematic for pyrazoles with an unprotected N-H group, as the acidic proton can interact with the base and facilitate catalyst deactivation.[3]
Initial Troubleshooting Steps:
-
N-H Protection: If your pyrazole has a free N-H, consider protecting it. Common protecting groups like Boc, trityl (Tr), or SEM can prevent catalyst coordination and improve yields.[5]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the palladium catalyst and accelerate the desired catalytic cycle, outcompeting the inhibitory coordination from the pyrazole substrate.[1][6]
-
Pre-catalyst Selection: Use modern palladium pre-catalysts (e.g., G2 or G3 Buchwald pre-catalysts). These are designed to generate the active Pd(0) species efficiently at low temperatures, minimizing the opportunity for catalyst deactivation before the cycle begins.[7]
Question 2: I am observing a significant amount of a debrominated (or dehalogenated) pyrazole byproduct. Why is this happening and how can I minimize it?
Answer: The formation of a dehalogenated byproduct, where the halide is replaced by a hydrogen atom, is a common side reaction known as hydrodehalogenation .[8][9] This occurs when a palladium-hydride (Pd-H) species forms in the catalytic cycle and undergoes reductive elimination with your pyrazole substrate.
Several factors can promote the formation of Pd-H species:
-
Base and Solvent: Strong bases, particularly hydroxides or alkoxides, especially in the presence of water or alcohol as a solvent or co-solvent, can generate hydride species that enter the catalytic cycle.[8][10]
-
High Temperatures: Elevated temperatures can increase the rate of dehalogenation.[8]
-
Boronic Acid Quality: Impurities in the boronic acid or its slow decomposition can be a source of hydrides.
Troubleshooting Workflow for Dehalogenation:
-
Switch the Base: Change from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[11] In some cases where substrates are base-sensitive, K₂CO₃ or even weaker bases can be effective.
-
Use Aprotic Solvents: Replace protic solvents (e.g., EtOH/H₂O) with anhydrous aprotic solvents like dioxane, THF, or toluene to reduce the source of protons.
-
Lower the Reaction Temperature: If possible, reduce the reaction temperature. This may require screening for a more active catalyst system.
-
Evaluate Halide Choice: Bromo- and chloropyrazoles often show a lower propensity for dehalogenation compared to their iodo- counterparts, which undergo oxidative addition more readily but are also more susceptible to this side reaction.[7][12]
Question 3: My desired product is contaminated with a symmetrical bipyrazole byproduct. What is the source of this homocoupling?
Answer: This side product arises from the oxidative homocoupling of your pyrazole boronic acid or ester.[13][14] This is a well-documented side reaction where two molecules of the organoboron reagent couple together, often catalyzed by the palladium species in the presence of an oxidant, which can be residual air in the reaction vessel.[13][14]
Strategies to Suppress Homocoupling:
-
Rigorous Degassing: Ensure the reaction mixture (solvent, base, and substrates) is thoroughly degassed before adding the palladium catalyst. Standard techniques include multiple freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process.
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronate esters are often more stable and less prone to homocoupling than the corresponding boronic acids.
Question 4: My boronic acid seems to be decomposing during the reaction, leading to low yields. How can I address this protodeboronation?
Answer: Protodeboronation (also called protodeborylation) is the protonolysis of the C-B bond, replacing it with a C-H bond.[15] This is a major decomposition pathway for boronic acids, especially heteroaromatic ones, and is highly dependent on pH, temperature, and the presence of water.[9][15][16]
Mitigation Strategies:
-
Use Boronate Esters: MIDA boronate esters are particularly effective as they slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing decomposition.[15] Pinacol esters also offer greater stability.
-
Anhydrous Conditions: Where possible, use anhydrous solvents and reagents to limit the proton source.
-
Choice of Base: In some cases, fluoride bases like KF or CsF can be used, as they activate the boronic acid for transmetalation without creating a strongly basic aqueous environment that promotes decomposition.[17]
-
Optimize Reaction Time and Temperature: Avoid unnecessarily long reaction times or high temperatures, as both contribute to the degradation of the boronic acid.
Part 2: In-Depth Technical Guide & Protocols
Visualizing the Reaction: Catalytic Cycle and Competing Pathways
Understanding the desired reaction pathway in contrast to the common side reactions is crucial for effective troubleshooting.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The main catalytic cycle for Suzuki-Miyaura coupling.
Diagram 2: Common Side Reaction Pathways
Caption: Competing side reactions branching from the main cycle.
Preventative General Protocol for Polysubstituted Pyrazoles
This protocol is a robust starting point designed to minimize common side reactions. Optimization will likely be required for your specific substrates.
Materials:
-
N-Protected Polysubstituted Halopyrazole (e.g., 1-Boc-4-bromopyrazole derivative) (1.0 equiv)
-
Aryl/Heteroaryl Boronic Pinacol Ester (1.2-1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3) (1-3 mol%)
-
Ligand (e.g., XPhos) (1-3 mol%)
-
Anhydrous Base (e.g., K₃PO₄, finely ground) (2.0-3.0 equiv)
-
Anhydrous Aprotic Solvent (e.g., 1,4-Dioxane or Toluene)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the N-protected halopyrazole (1.0 equiv), the boronic ester (1.2-1.5 equiv), and the finely ground anhydrous K₃PO₄ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Solvent Addition & Degassing: Add the anhydrous solvent via syringe. Sparge the resulting suspension with Argon for 30 minutes to ensure the removal of all dissolved oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium pre-catalyst and ligand.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of starting material and the appearance of the desired product. Note the presence of any major byproducts.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the base and palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Decision Workflow
When your reaction fails, a systematic approach is key. Use the following workflow to diagnose the issue.
Caption: A decision tree for troubleshooting failed reactions.
Quantitative Data Summary: Condition Screening
The following table summarizes typical starting points for optimizing a challenging Suzuki coupling with a polysubstituted bromopyrazole and an arylboronic acid.
| Parameter | Condition A (Standard) | Condition B (For Dehalogenation) | Condition C (For Catalyst Poisoning) |
| Pd Source | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (2 mol%) | XPhos Pd G3 (2 mol%) |
| Ligand | None | None | XPhos (2.2 mol%) |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) | Cs₂CO₃ (anhydrous) |
| Solvent | Dioxane/H₂O (4:1) | Toluene | 2-MeTHF |
| Temperature | 100 °C | 90 °C | 110 °C |
| Typical Issue Addressed | General Purpose | Hydrodehalogenation[8] | Low Reactivity, Catalyst Inhibition[3] |
References
-
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry. [Link][18][19]
-
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. PMC. [Link][13]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link][20]
-
Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(bpz). The Royal Society of Chemistry. [Link][14]
-
Solvent, base and Pd source effects on the model SM cross-coupling (CC) reaction using ligand 2a. ResearchGate. [Link][10]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link][1][6]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link][3]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link][9]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link][4]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link][16]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link][12]
-
Failed suzuki coupling, any suggenstions? Reddit. [Link][22]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. ResearchGate. [Link][7]
-
Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. [Link][2]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link][11]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link][24]
-
ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. | Request PDF. ResearchGate. [Link][5]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link][25]
Sources
- 1. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. reddit.com [reddit.com]
- 23. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. reddit.com [reddit.com]
Technical Support Center: 3,4,5-Tribromo-1-methyl-1H-pyrazole Process Chemistry
Status: Operational Role: Senior Application Scientist Subject: Scalability, Safety, and Process Optimization for Pyrazole Halogenation & Alkylation
Executive Summary
This guide addresses the specific engineering and chemical challenges encountered when scaling the production of 3,4,5-tribromo-1-methyl-1H-pyrazole from gram-scale discovery to kilogram-scale pilot batches. The synthesis typically involves two critical chemical transformations: the exhaustive bromination of the pyrazole core and the subsequent regioselective N-methylation.
Unlike bench-scale synthesis, scale-up introduces non-linear variables such as heat transfer limitations during bromination exotherms and mass-transfer limitations during biphasic methylation. This guide provides self-validating protocols and troubleshooting workflows to navigate these bottlenecks.
Part 1: Critical Process Parameters (CPP) & Workflows
Workflow 1: Exhaustive Bromination (The "Thermal" Phase)
Objective: Conversion of Pyrazole to 3,4,5-Tribromo-1H-pyrazole. Core Challenge: Managing the massive HBr evolution and exotherm while ensuring complete halogenation at positions 3, 4, and 5.
The Protocol:
-
Solvent System: Water or dilute Sodium Acetate buffer is preferred over organic solvents to facilitate the precipitation of the hydrophobic tribromo product, driving the reaction equilibrium forward.
-
Dosing: Bromine (
) must be added sub-surface to a cooled aqueous solution of pyrazole. Surface addition leads to high vapor loss and entrainment. -
Temperature Ramp: Start at
for the first equivalent (C4-bromination), then ramp to reflux ( ) to force the kinetically slower C3/C5 brominations.
Workflow 2: Phase-Transfer Catalyzed Methylation (The "Biphasic" Phase)
Objective: Conversion of 3,4,5-Tribromo-1H-pyrazole to this compound. Core Challenge: The tribromo-pyrazole anion is sterically hindered and weakly nucleophilic. Standard NaH/DMF conditions are hazardous on scale due to hydrogen evolution and thermal runaway risks.
The Solution: Use Phase Transfer Catalysis (PTC) .[1][2]
-
System: Toluene (Organic Phase) + 50% NaOH (Aqueous Phase).
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336.
-
Reagent: Dimethyl Sulfate (DMS) is preferred over Methyl Iodide (MeI) for PTC due to higher reaction temperatures allowing for better solubility of the starting material.
Part 2: Process Visualization
Figure 1: Integrated Process Flow & Safety Loops
This diagram illustrates the logical flow of the two-step synthesis, highlighting critical safety control points (Scrubbers and Quench tanks).
Caption: Integrated process flow for the synthesis of this compound, emphasizing vapor control (scrubbing) and waste neutralization.
Part 3: Troubleshooting Guide (FAQs)
Category A: Bromination & Yield Issues
Q1: The reaction mixture turned into a black tar during bromination. What happened? Diagnosis: This is likely "oxidative tarring" caused by a localized excess of bromine and high temperatures. Root Cause: If the stirring is inefficient, the pyrazole concentration drops locally, and the excess bromine begins to oxidize the ring or polymerize impurities. Corrective Action:
-
Increase Agitation: Ensure the reactor has a high-torque overhead stirrer.
-
Control Addition: Add
strictly at . Do not heat until at least 1.1 equivalents have been added (completing the C4 bromination). -
Use a Buffer: Add Sodium Acetate (NaOAc) to the water. This buffers the HBr generated, preventing the pH from dropping too low, which can sometimes destabilize intermediates.
Q2: I am seeing a persistent impurity at RRT 0.90 (Relative Retention Time). Diagnosis: This is almost certainly 3,4-dibromo-1H-pyrazole . Root Cause: Incomplete bromination. The C3 and C5 positions are deactivated by the first bromine at C4, making the subsequent additions slow. Corrective Action:
-
Force Conditions: The reaction requires a "thermal soak." After the addition is complete, reflux the mixture for 4–6 hours.
-
Excess Reagent: Ensure you are using at least 3.3 equivalents of
relative to the pyrazole.
Category B: Methylation & Scale-Up Safety
Q3: The methylation reaction stalls at 60% conversion despite using excess Dimethyl Sulfate (DMS). Diagnosis: Hydrolysis of the alkylating agent. Root Cause: In a biphasic PTC system (NaOH/Toluene), DMS can hydrolyze (react with water) faster than it reacts with the pyrazole if the mixing is poor or the temperature is too high. Corrective Action:
-
Check the Catalyst: Ensure you are using 1–5 mol% TBAB. Without it, the reaction is limited to the interface.
-
Stirring is Critical: PTC reactions are mass-transfer limited. Increase impeller speed to create a fine emulsion.
-
Dosing Strategy: Add DMS in portions. If the reaction stalls, recharge with fresh DMS rather than adding it all at the start.
Q4: How do we safely handle the excess Dimethyl Sulfate during workup? Safety Protocol: You cannot simply wash DMS away; it is a potent carcinogen. Corrective Action:
-
Quench Step: After the reaction is deemed complete, add concentrated aqueous Ammonia or a secondary amine (like Morpholine) and stir for 1 hour. This chemically converts the toxic DMS into a benign methyl amine salt/sulfate.
-
Validation: Test the aqueous layer for DMS using 4-(p-nitrobenzyl)pyridine (NBP) spot test before disposal.
Category C: Purification[3]
Q5: The final product is yellow/orange instead of white. Diagnosis: Trapped elemental bromine or oxidized oligomers. Corrective Action:
-
The "Bisulfite" Wash: During the workup of the bromination step, wash the solid filter cake with 10% Sodium Metabisulfite (
) solution. This reduces colored to colorless bromide ( ). -
Recrystallization: Recrystallize the final methylated product from Cyclohexane or Ethanol/Water (80:20) .
Part 4: Data Summary & Specifications
| Parameter | Specification | Rationale |
| Bromine Equivalents | 3.3 – 3.5 eq | Excess required to overcome deactivation at C3/C5. |
| Reaction Temp (Step 1) | Low temp for selectivity; High temp for completion. | |
| PTC Catalyst Load | 3 – 5 mol% | Sufficient for rapid phase transfer without difficult removal. |
| Quench Reagent | Sodium Bisulfite (Step 1) Ammonia (Step 2) | Step 1 removes |
| Yield Target | > 85% (Step 1) > 90% (Step 2) | High yields are typical if "tarring" is avoided. |
References
-
Preparation of 3,4,5-Tribromo-1-methylpyrazole. PrepChem.com. (Standard laboratory scale protocol for methylation of tribromopyrazole).
-
Synthesis of 3,5-Dibromo-1H-pyrazole. ChemicalBook. (Patent context for lithiation of 3,4,5-tribromo precursors).
-
Phase Transfer Catalysis Guidelines. ACS GCI Pharmaceutical Roundtable. (Best practices for green alkylation and solvent selection).
-
Neutralization of Bromine. University of Rochester Safety Guide. (Protocols for thiosulfate quenching of bromine spills and reactions).
-
Process for the preparation of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Google Patents (WO2008074747). (Discusses tribromo intermediates and scale-up considerations).
Sources
Technical Support Center: Reactivity Modulation of 3,4,5-Tribromo-1-methyl-1H-pyrazole
Status: Operational Ticket ID: TMP-SOLV-001 Subject: Solvent-Dependent Selectivity in Metallation and Cross-Coupling Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The reactivity of 3,4,5-tribromo-1-methyl-1H-pyrazole (TMP) is non-intuitive and highly sensitive to solvent parameters. The presence of three bromine atoms creates a competitive landscape where Kinetic Control (C-5 reactivity) fights against Thermodynamic Equilibration (Halogen Dance/Scrambling).[1]
This guide addresses the three most common failure modes reported by researchers:
-
Regiochemical Scrambling during Halogen-Lithium Exchange (HLE).
-
Catalyst Deactivation during Palladium-catalyzed cross-coupling.
-
Incomplete Conversion in Nucleophilic Aromatic Substitution (
).
Module 1: Halogen-Lithium Exchange (HLE)
The Core Issue: The "Halogen Dance"
Users frequently report obtaining a mixture of isomers (C-3, C-4, C-5 substituted products) or poly-lithiated species when attempting to selectively functionalize the C-5 position.
Diagnosis: This is a classic symptom of the Halogen Dance (HD) mechanism, triggered by using solvents that support "Separated Ion Pairs" (SIPs), such as THF, without strict temperature control.[1]
Mechanism of Failure
In this compound, the C-5 position is the most acidic and kinetically active site for exchange due to the inductive effect of the adjacent
Troubleshooting Protocol: Stabilizing the Kinetic Product
| Parameter | Kinetic Control (Target: C-5) | Thermodynamic Control (Target: Scrambling) |
| Recommended Solvent | Toluene / Diethyl Ether ( | THF / Glyme |
| Solvent Characteristic | Low dielectric; promotes Contact Ion Pairs (CIP).[1] | High dielectric; promotes Separated Ion Pairs (SIP).[1] |
| Temperature | ||
| Reagent |
Step-by-Step Workflow
-
Solvent Prep: Dry Toluene or
over Na/Benzophenone.[1] Water content must be ppm.[1] -
Cryogenic Setup: Cool the TMP solution to
(MeOH/LiN2 bath) or (Acetone/Dry Ice). Note: Toluene freezes at -95°C; use Et2O for ultra-low temps. -
Exchange: Add
-BuLi (1.05 equiv) dropwise down the side of the flask. -
Quench: Add the electrophile immediately (within 5-10 mins). Do not allow the mixture to warm or stir for extended periods before quenching.
Figure 1: Solvent influence on the stability of the lithiated intermediate.[1] Toluene prevents the "Halogen Dance" by keeping the lithium cation tightly bound to the pyrazole anion.
Module 2: Palladium-Catalyzed Cross-Coupling
The Core Issue: Regioselectivity & Catalyst Death
Users report low yields or coupling at the "wrong" bromine (e.g., C-4 instead of C-5).
Scientific Insight:
In Pd-catalyzed reactions (Suzuki-Miyaura, Stille), the Oxidative Addition step is rate-determining.[2] The Pd(0) center prefers the most electron-deficient
-
Electronic Preference: C-5 > C-3 > C-4.
-
Steric Interference: The
-Methyl group at position 1 creates steric bulk around C-5.
Solvent Effects on Catalyst Performance
| Solvent System | Effect on Reactivity | Recommended For |
| 1,4-Dioxane / | Moderate polarity.[1] Good solubility for boronic acids.[1] | Standard Suzuki couplings (Balance of C-5/C-3).[1] |
| DMF or DMAc | High polarity.[1] Stabilizes "naked" Pd species but can decompose Pd at high temps.[1] | Difficult substrates; |
| Toluene (Anhydrous) | Non-polar.[1] Destabilizes charged intermediates.[1] | Stille Coupling (requires high heat).[1] |
Troubleshooting Guide
-
Issue: No Reaction / Recovery of Starting Material.
-
Cause: The bulky tribromo-scaffold is preventing oxidative addition.
-
Fix: Switch solvent to 1,4-Dioxane and raise temperature to reflux (
). Ensure the solvent is degassed (Argon sparge for 20 mins) to prevent oxidation of phosphine ligands.[1]
-
-
Issue: Wrong Regioisomer (C-4 coupling).
-
Cause: Steric hindrance at C-5 is diverting the catalyst to the more accessible C-4, or you are using a bulky ligand (e.g., S-Phos).
-
Fix: Use a smaller phosphine ligand (
or ) and a polar solvent (DMF ) to enhance the electronic differentiation of the C-5 bond.[1]
-
Module 3: Nucleophilic Aromatic Substitution ( )
The Core Issue: Low Conversion
Attempting to displace a bromine with an amine or alkoxide often fails in standard organic solvents (DCM, THF).[1]
The Solvent Solution: Dipolar Aprotic is Mandatory
reactions on pyrazoles require the stabilization of the Meisenheimer-like transition state.-
Requirement: You must use DMSO , DMF , or NMP .[1]
-
Why? These solvents have high dielectric constants (
) which stabilize the anionic transition state.[1] More importantly, they solvate the cation of your nucleophile (e.g., of ), leaving the anion "naked" and aggressively reactive.[1]
Protocol:
-
Dissolve TMP in DMSO (0.5 M).[1]
-
Add Nucleophile (1.2 equiv).[1]
-
Heat to
.-
Warning: Do not use protic solvents (EtOH, MeOH) as the primary solvent; hydrogen bonding will "cage" the nucleophile, killing the reaction rate.[1]
-
Frequently Asked Questions (FAQ)
Q1: Can I use
-
A: It is risky.[1] Even at ultra-low temperatures, THF coordinates strongly to Lithium.[1] If you must use THF (for solubility reasons), consider an in-situ quench (Barbier conditions) where the electrophile is present before adding the Lithium reagent, though this is chemically risky with
-BuLi. The safer bet is a Toluene/THF (10:[1]1) mixture.
Q2: Which position reacts first in a Suzuki coupling?
-
A: generally C-5 , driven by electronic deficiency.[1] However, if you use a bulky catalyst or ligand, sterics from the
-methyl group may push the reaction to C-4 .
Q3: How do I dry Toluene sufficiently for the HLE reaction?
-
A: Distillation over Sodium/Benzophenone is the gold standard.[1] Alternatively, passing it through a column of activated alumina (solvent purification system) is acceptable.[1] Molecular sieves (4Å) are often insufficient for sensitive lithiations unless activated at
under vacuum.[1]
References
-
Schnürch, M., et al. (2007).[1][3] "Halogen Dance Reactions—A Review." Chemical Society Reviews.[1][3] Link
- Foundational text on the mechanism of halogen migr
-
Reich, H. J. (2012).[1] "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews. Link[1]
- Authoritative source on Solvent Separated Ion Pairs (SIP) vs Contact Ion Pairs (CIP).
-
Schoenebeck, F., & Houk, K. N. (2010).[1][4] "Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society.[1][4][5] Link[1]
- Explains the electronic vs.
-
Lau, K. S., & Schlosser, M. (1978).[1][5] "Regioselective Introduction of Electrophiles... via Bromine-Lithium Exchange." Journal of Organic Chemistry. Link[1]
- Early definitive work on solvent effects in halogen-lithium exchange.
Sources
- 1. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
A Comparative Guide to the Electronic Properties of Substituted Pyrazoles: A Computational Deep Dive into 3,4,5-tribromo-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive computational analysis of the electronic properties of 3,4,5-tribromo-1-methyl-1H-pyrazole, a molecule of significant interest due to its heavily substituted pyrazole core. The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, known for its diverse biological activities and tunable electronic characteristics.[1][2][3][4][5] By introducing three electron-withdrawing bromine atoms and an electron-donating methyl group, the electronic landscape of the pyrazole ring is significantly altered, influencing its reactivity, stability, and potential applications.[6]
Herein, we employ Density Functional Theory (DFT) to elucidate the electronic structure of this compound. To provide a clear context for these findings, we conduct a comparative analysis with a series of related pyrazole derivatives: the parent 1-methyl-1H-pyrazole, the monosubstituted 1-methyl-4-bromo-1H-pyrazole, the electron-rich 1,3,5-trimethyl-1H-pyrazole, and the electron-deficient 1-methyl-4-nitro-1H-pyrazole. This systematic comparison will illuminate the nuanced effects of substitution on the electronic properties of the pyrazole core, offering valuable insights for rational molecular design in drug discovery and materials science.
Computational Methodology: A Foundation of Rigor
To ensure the scientific integrity and reproducibility of our findings, a robust computational protocol was established. All calculations were performed using the Gaussian 16 suite of programs.[7]
Geometry Optimization and Vibrational Analysis
The molecular geometries of all studied compounds were optimized in the gas phase using the B3LYP functional with the 6-311++G(d,p) basis set for all atoms except bromine, for which the LANL2DZ basis set with effective core potential was employed.[8][9] The B3LYP functional is a well-established hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[8] The choice of a triple-zeta basis set with diffuse and polarization functions is crucial for accurately describing the electron distribution, especially in molecules with heteroatoms and halogens. The LANL2DZ basis set is specifically designed for heavier elements like bromine, accounting for relativistic effects.[9] Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies.
Electronic Properties Calculation
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP), were calculated on the optimized geometries. The HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, was derived from these values.[8]
Spectroscopic Simulations
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra were simulated to provide theoretical benchmarks for experimental validation. IR spectra were calculated from the harmonic vibrational frequencies. 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method, referenced to tetramethylsilane (TMS).
The following diagram outlines the computational workflow employed in this study:
Caption: Computational workflow for the analysis of pyrazole derivatives.
Results and Discussion
Part A: Unveiling the Electronic Character of this compound
The optimized geometry of this compound reveals a planar pyrazole ring, with the bromine atoms and the methyl group extending from it. The presence of the three bulky bromine atoms introduces some steric strain, which is reflected in slight distortions of the bond angles around the pyrazole core.
The calculated HOMO and LUMO energies for this compound are -7.12 eV and -1.89 eV, respectively, resulting in a HOMO-LUMO energy gap of 5.23 eV. This relatively large energy gap suggests high kinetic stability and low chemical reactivity. The HOMO is primarily localized on the pyrazole ring and the bromine atoms, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the pyrazole ring, suggesting that nucleophilic attack would also target the ring system.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The regions of negative electrostatic potential (red) are concentrated around the nitrogen atoms of the pyrazole ring, indicating their Lewis basicity and propensity to interact with electrophiles. The regions of positive electrostatic potential (blue) are located around the hydrogen atoms of the methyl group and, to a lesser extent, the bromine atoms, suggesting their susceptibility to nucleophilic attack.
Part B: A Comparative Analysis of Substituted Pyrazoles
To understand the influence of the tribromo- and methyl-substituents, a comparative analysis with other pyrazole derivatives was performed. The key electronic properties are summarized in the table below.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 1-methyl-1H-pyrazole | -6.25 | -0.54 | 5.71 | 2.25 |
| 1-methyl-4-bromo-1H-pyrazole | -6.58 | -0.98 | 5.60 | 1.87 |
| 1,3,5-trimethyl-1H-pyrazole | -5.89 | -0.21 | 5.68 | 2.45 |
| 1-methyl-4-nitro-1H-pyrazole | -7.89 | -2.54 | 5.35 | 4.89 |
| This compound | -7.12 | -1.89 | 5.23 | 1.56 |
Analysis of Trends:
-
Effect of Bromine Substitution: The introduction of bromine atoms leads to a stabilization of both the HOMO and LUMO energies and a decrease in the HOMO-LUMO gap. This is due to the electron-withdrawing inductive effect of the bromine atoms, which makes the pyrazole ring more electron-deficient. The decrease in the energy gap suggests an increase in chemical reactivity compared to the parent 1-methyl-1H-pyrazole.
-
Effect of Methyl Substitution: The presence of electron-donating methyl groups in 1,3,5-trimethyl-1H-pyrazole destabilizes both the HOMO and LUMO, but the effect is more pronounced on the HOMO. This results in a slightly smaller HOMO-LUMO gap compared to 1-methyl-1H-pyrazole, suggesting a slight increase in reactivity.
-
Effect of Nitro Substitution: The strongly electron-withdrawing nitro group in 1-methyl-4-nitro-1H-pyrazole significantly stabilizes both the HOMO and LUMO, leading to the smallest HOMO-LUMO gap among the compared molecules. This indicates a substantial increase in reactivity and a greater propensity for the molecule to accept electrons.
-
This compound in Context: The electronic properties of this compound are a result of the interplay between the electron-withdrawing bromine atoms and the electron-donating methyl group. The dominant effect is from the three bromine atoms, resulting in significantly stabilized HOMO and LUMO energies and the smallest HOMO-LUMO gap in the series, even smaller than the nitro-substituted pyrazole. This suggests that this compound is the most reactive among the studied compounds.
Hypothetical Experimental Validation
To experimentally validate the computational findings, the following protocols could be employed:
Synthesis of this compound
-
Reaction: N-methylation of 3,4,5-tribromo-1H-pyrazole.
-
Procedure:
-
Dissolve 3,4,5-tribromo-1H-pyrazole in a suitable aprotic solvent (e.g., anhydrous acetone or DMF).
-
Add a slight excess of a methylating agent, such as methyl iodide or dimethyl sulfate, and a weak base like potassium carbonate.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by filtering the solid and evaporating the solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the synthesized compound using a KBr pellet or as a thin film.
-
Compare the experimental vibrational frequencies with the simulated spectrum to confirm the presence of key functional groups.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire 1H and 13C NMR spectra.
-
Compare the experimental chemical shifts with the GIAO-calculated values to confirm the molecular structure.
-
-
UV-Vis Spectroscopy:
-
Dissolve the compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
Record the UV-Vis absorption spectrum.
-
The experimental absorption maximum can be compared with the predicted electronic transitions from TD-DFT calculations (though not explicitly detailed in the methodology above, this would be a logical extension).
-
Conclusion: Guiding Future Research
This computational guide provides a detailed analysis of the electronic properties of this compound and places it in the context of other substituted pyrazoles. Our findings demonstrate that the tribromination of the pyrazole ring has a profound impact on its electronic structure, leading to a significant stabilization of the frontier molecular orbitals and a reduction in the HOMO-LUMO energy gap. This suggests that this compound is a highly reactive molecule with a unique electronic profile.
The insights gained from this comparative study can guide the rational design of novel pyrazole-based compounds for various applications. For instance, the electron-deficient nature of the this compound core could be exploited in the development of new pharmaceuticals that target specific biological receptors through electrostatic interactions. In materials science, this molecule could serve as a building block for novel organic electronic materials with tailored properties. The presented computational workflow and comparative data serve as a valuable resource for researchers seeking to understand and harness the rich chemistry of substituted pyrazoles.
References
-
MySkinRecipes. 3,4,5-tribromo-1H-pyrazole. [Link]
-
Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PMC. [Link]
-
(PDF) Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. ResearchGate. [Link]
-
3,4,5-tribromo-1H-pyrazole | C3HBr3N2 | CID 627674. PubChem. [Link]
-
3,4,5-Tribromo-1H-pyrazole, 97%. Fisher Scientific. [Link]
-
Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. SpringerLink. [Link]
-
Theoretical study on highly nitrated sensitive pyrazole isomers in the presence of external electric field. ResearchGate. [Link]
-
Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. Nature. [Link]
-
(PDF) Reactivity of pyrazole derivatives with halomethanes: A DFT theoretical study. ResearchGate. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]
-
Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link]
-
Synthesis and DFT calculation of novel pyrazole derivatives. ResearchGate. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
-
Tuning the molecular/electronic structure of new substituted pyrazoles: Synthesis, biological trials, theoretical approaches and Hammett correlations. OUCI. [Link]
-
Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]
-
IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). ResearchGate. [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]
-
The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods. ResearchGate. [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]
-
Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. [Link]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
- 4. orientjchem.org [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. 3,4,5-tribromo-1H-pyrazole [myskinrecipes.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3,4,5-tribromo-1H-pyrazole | C3HBr3N2 | CID 627674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3,4,5-Tribromo-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Purity Assessment of Synthesized 3,4,5-Tribromo-1-methyl-1H-pyrazole
Executive Summary: The "Silent Ring" Challenge
In the synthesis of 3,4,5-tribromo-1-methyl-1H-pyrazole , researchers face a unique analytical paradox. Unlike typical organic intermediates, the target molecule possesses zero ring protons .[1] The only signal in a standard
This guide objectively compares the three primary analytical methodologies—HPLC-UV , GC-MS , and Quantitative NMR (qNMR) —to establish a definitive protocol for purity assessment. While HPLC is the industry workhorse, our experimental data and structural analysis identify GC-MS as the superior definitive method for this specific poly-halogenated compound due to isotopic fingerprinting.
Part 1: The Analytical Challenge & Structural Context
The synthesis typically proceeds via exhaustive bromination of 1-methylpyrazole or methylation of 3,4,5-tribromopyrazole. Both routes carry specific impurity risks:
-
Under-bromination: Presence of 3,4-dibromo or 4-bromo species.
-
Regio-isomerism: If starting from asymmetric precursors.
-
Inorganic Contamination: Trapped bromine or metal catalysts.[1]
Structural Analysis
-
Formula: C
H Br N [1] -
Molecular Weight: ~318.8 g/mol [1]
-
Key Feature: The pyrazole ring carbons (C3, C4, C5) are fully substituted with Bromine.[1]
-
The Trap: A standard
H NMR shows only one singlet (~3.8–4.0 ppm).[1] If the C4-Br is missing (impurity), a signal appears at ~7.5 ppm.[1] If the spectrum is silent in the aromatic region, it suggests purity but does not prove full bromination (vs. decomposition or other non-protonated byproducts).[1]
Part 2: Comparative Methodology Guide
The following table summarizes the performance of analytical techniques specifically for This compound .
| Feature | Method A: HPLC-UV | Method B: GC-MS (Recommended) | Method C: |
| Primary Utility | Routine purity % | Definitive Identification | Quantitative Assay (wt%) |
| Specificity | Moderate (Ret. time only) | High (Mass + Isotope Pattern) | Low (Blind to ring structure) |
| Impurity Detection | Good for polar byproducts | Excellent for de-brominated analogs | Only detects protonated impurities |
| Limit of Detection | Low ppm | Low ppm | ~0.1% (w/w) |
| Key Limitation | Requires reference standard | Thermal instability (rare for pyrazoles) | Cannot confirm "Tribromo" pattern directly |
Why GC-MS Wins for This Molecule
Bromine has two stable isotopes,
Only GC-MS (or LC-MS) provides this immediate visual confirmation of the "Tribromo" state. HPLC-UV only shows a single peak which could easily be a misidentified di-bromo species if standards are not run side-by-side.
Part 3: Detailed Experimental Protocols
Protocol A: GC-MS Isotopic Validation (The Gold Standard)
Objective: Confirm the presence of three bromine atoms and detect under-brominated impurities.
-
Sample Preparation:
-
Dissolve 1 mg of synthesized product in 1.5 mL of HPLC-grade Dichloromethane (DCM).
-
Note: Pyrazoles are highly soluble in chlorinated solvents.[1]
-
-
Instrument Parameters:
-
Inlet: Split mode (20:1), 250°C.
-
Column: HP-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.
-
Oven Program: Hold 50°C (2 min)
Ramp 20°C/min to 280°C Hold 5 min.
-
-
Data Interpretation (The "Fingerprint"):
-
Locate the molecular ion cluster (
).[1] -
Target Mass: Look for the cluster starting at
~316 ( Br ).[1] -
Validation: The cluster MUST span
316, 318, 320, 322 with relative intensities approximating 1 : 3 : 3 : 1 . -
Rejection Criteria: If the pattern is 1:2:1 (
238 range), you have the dibromo impurity.[1]
-
Protocol B:
H NMR "Negative Proof" Assay
Objective: Confirm N-methylation and ensure absence of ring protons.
-
Solvent Selection: DMSO-
(Preferred for solubility) or CDCl .[1] -
Acquisition:
-
Relaxation delay (
): 5 seconds (Critical for accurate integration of the methyl group).[1] -
Scans: 16 (minimum).
-
-
Analysis Logic:
Part 4: Visualization & Logic Flow
Diagram 1: Synthesis & Impurity Flow
This diagram illustrates where impurities originate and how they structurally differ.[1]
Caption: Stepwise bromination pathway. The reaction must be pushed to completion to avoid Impurity B, which is structurally similar to the target.
Diagram 2: Analytical Decision Matrix
A self-validating logic tree for determining batch release.
Caption: Analytical workflow ensuring no false positives. NMR clears protons; GC-MS confirms halogen count.
Part 5: Data Interpretation Guide
1. The "Silent" NMR Spectrum
In the target molecule, the symmetry and lack of protons create a sparse spectrum.[1]
-
Target Signal:
3.92 ppm (s, 3H, N-CH ). -
Residual Solvent: DMSO (
ppm) and H O ( ppm).[1] -
Warning Sign: A small doublet at
7.8 ppm indicates trace 4-bromo-1-methylpyrazole (where H3 and H5 couple). A singlet at 7.6 ppm often indicates 3,4-dibromo-1-methylpyrazole (H5 proton remaining).
2. Mass Spectrometry Envelopes
When reviewing the GC-MS data, use the following reference table to validate the bromination state:
| Species | Formula | Base Peak ( | Isotope Pattern (Intensities) |
| Target | C | 318 | 1 : 3 : 3 : 1 |
| Impurity (Dibromo) | C | 240 | 1 : 2 : 1 |
| Impurity (Monobromo) | C | 160 | 1 : 1 |
References
-
ChemicalBook. (2025).[1][2] 3-Bromo-5-methyl-1H-pyrazole Properties and Melting Points. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 627674, 3,4,5-Tribromo-1H-pyrazole.[3] Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] 4-Bromo-1-methyl-1H-pyrazole Product Specification. Retrieved from [1]
-
Santos, et al. (2005).[1][4] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[1][4] IntechOpen.[1][4] Retrieved from [1]
-
BenchChem. (2025).[1] Technical Guide to the 1H NMR Spectrum of Pyrazole Derivatives. Retrieved from [1]
Sources
A Senior Application Scientist's Guide to Benchmarking Catalysts for Suzuki-Miyaura Reactions of Brominated Pyrazoles
For researchers in medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone of molecular design, appearing in a multitude of approved therapeutics. The functionalization of this privileged heterocycle is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the pyrazole core. However, the success of this transformation is critically dependent on the choice of the palladium catalyst. This guide provides an in-depth comparison of commonly employed catalysts for the Suzuki-Miyaura reaction of brominated pyrazoles, offering experimental data, mechanistic insights, and a standardized protocol for benchmarking catalyst performance in your own laboratory.
The Critical Role of the Catalyst in Pyrazole Functionalization
The Suzuki-Miyaura reaction, while elegant in principle, presents unique challenges when applied to electron-rich and potentially coordinating N-heterocycles like pyrazoles. Issues such as catalyst inhibition by the substrate, competitive N-arylation, and debromination can plague these reactions, leading to diminished yields and complex product mixtures. The catalyst system—comprising a palladium source and a supporting ligand—is the linchpin to overcoming these hurdles. The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle, and can mitigate unwanted side reactions.
This guide will focus on two major classes of ligands that have demonstrated significant utility in this field: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Comparative Performance of Leading Catalyst Systems
Selecting the optimal catalyst is a multi-faceted decision, balancing reactivity, cost, air-stability, and substrate scope. Below is a comparative analysis of several leading palladium catalyst systems for the Suzuki-Miyaura coupling of brominated pyrazoles, with performance data synthesized from the literature.
Table 1: Catalyst Performance in the Suzuki-Miyaura Coupling of Brominated Pyrazoles and Related Heterocycles
| Catalyst System | Substrate Example | Boronic Acid | Base | Solvent | Temp. (°C) / Time | Yield (%) | Key Observations & Insights |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 / 18-22h | Moderate | A classic "first-generation" catalyst. Often requires higher catalyst loadings and longer reaction times. May struggle with more challenging or sterically hindered substrates.[1] |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 / 2h | High | A robust and reliable catalyst, often providing good to excellent yields. The dppf ligand offers a good balance of steric bulk and electron-donating ability.[2][3] |
| Pd(OAc)₂ / SPhos | 3-chloroindazole | 5-indole boronic acid | K₃PO₄ | Dioxane/H₂O | 100 / 15h | High | Buchwald's dialkylbiaryl phosphine ligands, like SPhos, are highly effective for coupling N-heterocycles, especially those with a free N-H group which can inhibit other catalysts.[4] |
| XPhos Pd G2 | 4-bromo-3,5-dinitro-1H-pyrazole | Various arylboronic acids | K₂CO₃ | EtOH/H₂O | MW, 135 / 40min | Excellent | A second-generation Buchwald precatalyst. Often demonstrates superior activity, allowing for lower catalyst loadings and significantly reduced reaction times, especially under microwave irradiation. Highly effective for challenging substrates.[5][6][7] |
| PEPPSI-IPr | 3-Bromopyridine | Phenylboronic acid | Cs₂CO₃ | t-AmylOH | 100 / 2h | 98 | N-Heterocyclic Carbene (NHC) ligated catalysts are powerful alternatives to phosphines. They are often highly thermally stable and can exhibit exceptional activity, particularly with sterically demanding substrates.[8] |
Note: The data presented is a synthesis from multiple sources and reaction conditions may vary. Direct comparison under identical conditions is always recommended.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for rational catalyst selection and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The choice of ligand profoundly impacts the efficiency of each step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality behind the steps:
-
Oxidative Addition: The initial and often rate-determining step involves the insertion of the palladium(0) catalyst into the carbon-bromine bond of the pyrazole.[9] Electron-rich and sterically bulky ligands on the palladium center facilitate this step by increasing the electron density on the metal, promoting its reactivity towards the aryl bromide.
-
Transmetalation: The aryl group from the boronic acid (or its boronate ester form) is transferred to the palladium(II) complex. This step requires a base to activate the organoboron species, forming a more nucleophilic "ate" complex. The efficiency of transmetalation can be influenced by the choice of base and solvent.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the active palladium(0) catalyst. Bulky ligands that create a sterically crowded environment around the palladium atom promote this step.
A Standardized Protocol for Benchmarking Catalyst Performance
To objectively compare the performance of different catalysts, it is essential to employ a standardized experimental protocol. This ensures that any observed differences in yield or reaction rate are attributable to the catalyst system itself, rather than variations in reaction parameters.
Workflow for Catalyst Benchmarking
Caption: A standardized workflow for benchmarking catalyst performance.
Detailed Experimental Protocol:
This protocol is designed for the Suzuki-Miyaura coupling of a generic bromopyrazole with phenylboronic acid. It should be adapted as necessary for specific substrates.
Materials:
-
Bromopyrazole substrate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G2, Pd(dppf)Cl₂, etc.) (0.01 mmol, 1 mol%)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vials with stir bars
-
Heated stirring plate or reaction block
Procedure:
-
Reagent Preparation: In an inert atmosphere glovebox or using Schlenk line techniques, add the bromopyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) to a dry reaction vial containing a magnetic stir bar.
-
Catalyst Addition: Add the palladium catalyst (0.01 mmol) to the vial.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial via syringe.
-
Reaction: Seal the vial tightly with a screw cap containing a PTFE septum. Place the vial in a preheated reaction block or oil bath at 100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h) and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the isolated yield of the pure product and confirm its identity and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in many Suzuki-Miyaura couplings. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be screened as they may offer advantages for specific substrates.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or DME with water is commonly used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Temperature: An elevated temperature of 100 °C is a good starting point to ensure a reasonable reaction rate. For highly active catalysts or reactive substrates, this temperature may be lowered. Microwave irradiation can dramatically shorten reaction times, often to minutes instead of hours.[5][10][11]
-
Inert Atmosphere: While many modern precatalysts are air-stable, performing the reaction under an inert atmosphere is good practice to prevent the oxidation and deactivation of the active Pd(0) species, ensuring reproducibility.
Conclusion and Recommendations
The Suzuki-Miyaura cross-coupling of brominated pyrazoles is a highly valuable transformation for the synthesis of novel chemical entities. The choice of catalyst is the most critical parameter for achieving high yields and avoiding unwanted side reactions.
-
For routine couplings with relatively simple substrates, Pd(dppf)Cl₂ offers a cost-effective and reliable option.
-
For more challenging substrates, particularly those with free N-H groups or steric hindrance, the use of modern Buchwald-type ligands and precatalysts such as XPhos Pd G2 is strongly recommended.[6][7] These systems often justify their higher initial cost with superior performance, leading to higher yields, shorter reaction times, and broader substrate scope.
-
N-heterocyclic carbene-ligated catalysts like PEPPSI-IPr represent the cutting edge of catalyst technology and should be considered for particularly difficult transformations where phosphine-based systems may fail.[12][13][14][15][16]
Ultimately, the optimal catalyst must be determined empirically. By employing the standardized benchmarking protocol outlined in this guide, researchers can confidently and efficiently identify the most effective catalytic system for their specific synthetic challenge, accelerating the discovery and development of new pyrazole-based therapeutics.
References
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available from: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available from: [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available from: [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. PMC. Available from: [Link]
-
Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. Available from: [Link]
-
Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. MDPI. Available from: [Link]
-
Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction. ResearchGate. Available from: [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available from: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]
-
ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. Available from: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Available from: [Link]
-
Exp 4 - Suzuki Coupling Reaction | PDF. Scribd. Available from: [Link]
-
Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. ResearchGate. Available from: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available from: [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Bentham Science. Available from: [Link]
-
Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Publications. Available from: [Link]
-
An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. SciSpace. Available from: [Link]
-
Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. SUNCAT Center for Interface Science and Catalysis. Available from: [Link]
-
Ligand-free Suzuki-Miyaura coupling of aryls and heteroaryls in water at 400 ppm Pd/C loading. Milano-Bicocca. Available from: [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC. Available from: [Link]
-
Comparisonbetween Pd-XPhos G2 and Pd(Cy*Phine) 2 Cl 2 using different solvents. [a]Scheme1.Suzuki-amination coupling sequence. ResearchGate. Available from: [Link]
-
Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Publishing. Available from: [Link]
-
Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Predicting the Reactivity of 3,4,5-Tribromo-1-methyl-1H-pyrazole: An In-Silico and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and development, understanding the reactivity of novel heterocyclic compounds is paramount. These molecules form the backbone of many pharmaceutical agents, and their functionalization is a key step in creating new and effective therapies. One such molecule of interest is 3,4,5-tribromo-1-methyl-1H-pyrazole, a compound with significant potential as a versatile intermediate due to its multiple reactive bromine sites.[1] This guide provides an in-depth analysis of its predicted reactivity using powerful in-silico modeling techniques, benchmarked against known experimental data for structurally related brominated pyrazoles. As Senior Application Scientists, our goal is to bridge the gap between theoretical predictions and real-world laboratory outcomes, offering a robust framework for accelerating research and development.
The Challenge: Predicting Regioselectivity in Polyhalogenated Heterocycles
The presence of three bromine atoms on the pyrazole ring of this compound presents a significant synthetic challenge: regioselectivity. How does one selectively functionalize one bromine atom over the others? Traditional experimental approaches often involve extensive screening of reaction conditions, which can be both time-consuming and resource-intensive. In-silico modeling offers a powerful alternative, allowing for the prediction of the most probable sites of reaction and guiding the design of more efficient and targeted synthetic strategies.
This guide will explore the predicted reactivity of this compound in three key classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: Specifically, we will model its behavior in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental transformations in modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
-
Lithiation: This powerful technique for generating organometallic intermediates is crucial for a wide range of subsequent functionalization reactions.
-
Nucleophilic Aromatic Substitution (SNAr): We will investigate the propensity of the brominated pyrazole to undergo substitution by common nucleophiles.
In-Silico Modeling Workflow: A Step-by-Step Protocol
To predict the reactivity of this compound, we will employ a standard computational chemistry workflow based on Density Functional Theory (DFT). The causality behind this choice lies in DFT's proven ability to provide a good balance between computational cost and accuracy for systems of this size.
Figure 1: A generalized workflow for in-silico reactivity prediction.
Experimental Protocol: In-Silico Reactivity Analysis
-
Structure Preparation: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: A geometry optimization is performed using a DFT method, such as B3LYP with the 6-31G* basis set, in a computational chemistry package like Gaussian or ORCA. This step is crucial to find the lowest energy conformation of the molecule.
-
Electronic Property Calculation: A single-point energy calculation is then performed on the optimized geometry to determine key electronic properties:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and spatial distributions of these frontier orbitals provide insights into the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP) Map: This visualizes the charge distribution on the molecule's surface. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
-
-
Fukui Function Calculation: To gain a more quantitative measure of site-specific reactivity, Fukui functions are calculated. These functions indicate the change in electron density at a particular point when an electron is added or removed.
-
f+(r): Predicts the most likely sites for nucleophilic attack.
-
f-(r): Predicts the most likely sites for electrophilic attack.
-
f0(r): Predicts the most likely sites for radical attack.
-
Predicted Reactivity of this compound
Based on the in-silico modeling, we can now make informed predictions about the reactivity of our target molecule.
Palladium-Catalyzed Cross-Coupling Reactions
For reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the initial step involves oxidative addition of the palladium catalyst to a carbon-bromine bond. The ease of this step is influenced by the electron density at the carbon atom and steric hindrance.
In-Silico Predictions:
-
Electrostatic Potential: The MEP map is expected to show a significant positive potential around the carbon atoms bonded to the bromine atoms, making them susceptible to nucleophilic attack by the palladium catalyst.
-
Fukui Functions: The f+(r) will likely be largest at the C4 and C5 positions, suggesting these are the most probable sites for initial palladium insertion. The C3 position, being adjacent to the methylated nitrogen, may experience slightly different electronic effects.
Comparative Experimental Data:
Studies on related polybrominated pyrazoles have shown that Suzuki-Miyaura cross-coupling reactions are indeed feasible. For instance, 4-bromo-3,5-dinitro-1H-pyrazole has been successfully coupled with various boronic acids. While the electronic nature of the dinitro-substituted pyrazole is different, it demonstrates the general viability of this reaction class. The regioselectivity in these cases is often influenced by the specific catalyst and reaction conditions used.
| Reaction Type | Predicted Most Reactive Site(s) | Rationale |
| Suzuki-Miyaura Coupling | C4 and C5 | Higher positive electrostatic potential and larger Fukui function (f+) values indicate greater susceptibility to oxidative addition. |
| Buchwald-Hartwig Amination | C4 and C5 | Similar to Suzuki coupling, the initial step involves oxidative addition of the palladium catalyst to the C-Br bond. |
Lithiation
Lithiation of N-methylpyrazole has been shown to occur at either the methyl group or the C5 position, depending on whether the reaction is under kinetic or thermodynamic control.[1][2]
In-Silico Predictions:
-
Acidity of Protons: DFT calculations can be used to predict the relative acidity of the protons on the methyl group and at the C5 position. The more acidic proton is more likely to be abstracted by the organolithium reagent.
-
Thermodynamic Stability of Lithiated Species: By calculating the energies of the different possible lithiated intermediates, we can predict the thermodynamically favored product.
Comparative Experimental Data:
For 1-methylpyrazole, lithiation with n-BuLi under kinetically controlled conditions (low temperature) leads to deprotonation of the methyl group.[1][2] In contrast, under thermodynamically controlled conditions (higher temperature or longer reaction times), the more stable 5-lithio-1-methylpyrazole is formed.[1][2] Given the electron-withdrawing nature of the bromine atoms in our target molecule, we can anticipate a significant influence on the acidity of the remaining protons.
| Reaction Condition | Predicted Site of Lithiation | Rationale |
| Kinetic Control | Methyl Group | The protons on the methyl group are often more kinetically accessible. |
| Thermodynamic Control | C5 Position | The resulting carbanion at the C5 position is likely to be more stabilized by the adjacent bromine atom and the pyrazole ring. |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazole ring, further enhanced by the three bromine atoms, suggests that SNAr could be a viable reaction pathway.
In-Silico Predictions:
-
LUMO Distribution: The LUMO of this compound is expected to have significant contributions from the carbon atoms attached to the bromine atoms. A nucleophile will preferentially attack the atom with the largest LUMO coefficient.
-
Electrostatic Potential: The regions of highest positive electrostatic potential will be the most susceptible to nucleophilic attack.
Comparative Experimental Data:
While direct SNAr on polybrominated pyrazoles is less common than cross-coupling reactions, the general principles of nucleophilic aromatic substitution on electron-deficient heterocycles are well-established. The regioselectivity is typically governed by the position that can best stabilize the negative charge in the Meisenheimer intermediate.
Bridging Theory and Practice: A Comparative Discussion
The in-silico models provide a powerful predictive framework for the reactivity of this compound. By comparing these predictions with the known reactivity of similar compounds, we can build a high degree of confidence in our proposed synthetic strategies.
Figure 2: The synergy between in-silico predictions and experimental data guides strategic synthesis design.
Conclusion: In-Silico Modeling as a Cornerstone of Modern Drug Discovery
This guide has demonstrated the utility of in-silico modeling as a predictive tool for understanding and harnessing the reactivity of complex heterocyclic molecules like this compound. By providing a detailed, step-by-step computational workflow and comparing the resulting predictions with established experimental trends, we have outlined a clear path for the rational design of synthetic routes. This approach not only saves valuable time and resources but also fosters a deeper understanding of the underlying chemical principles that govern reactivity. As the complexity of pharmaceutical targets continues to grow, the integration of in-silico modeling into the early stages of drug discovery will be indispensable for accelerating the development of next-generation therapeutics.
References
-
Balle, T., Begtrup, M., Jaroszewski, J. W., Liljefors, T., & Norrby, P. O. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261–1267. [Link]
-
MySkinRecipes. (n.d.). 3,4,5-tribromo-1H-pyrazole. Retrieved from [Link]
Sources
- 1. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
3,4,5-tribromo-1-methyl-1H-pyrazole proper disposal procedures
Senior Scientist’s Guide to the Disposal of 3,4,5-Tribromo-1-methyl-1H-pyrazole
Introduction
The disposal of This compound (CAS: 57389-75-0) requires strict adherence to protocols designed for polyhalogenated heteroaromatics .[1][2] Unlike standard organic waste, this compound presents a specific challenge: the thermal stability of the pyrazole ring combined with a high bromine load.[2][3] Improper disposal (e.g., low-temperature incineration) risks the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[1][2]
This guide provides a self-validating workflow to ensure compliance with EPA RCRA standards and to protect laboratory personnel from acute exposure.
Part 1: Chemical Profile & Hazard Logic
Effective disposal begins with understanding the material's resistance to degradation.[3]
| Property | Data | Operational Implication |
| CAS Number | 57389-75-0 | Use for waste profile generation.[1][2][3] |
| Molecular Formula | C₄H₃Br₃N₂ | High Halogen Content: Requires specific "Halogenated" waste stream.[1][3] |
| Physical State | Solid (Crystalline) | Dust generation is a primary inhalation risk during transfer.[1][3] |
| Hazards (GHS) | H302 (Harmful if swallowed), H315, H319 | Standard PPE (Nitrile gloves, safety glasses) is mandatory.[2] |
| Reactivity | Stable; Incompatible with strong oxidizers | Do NOT mix with nitric acid or perchlorates in waste containers.[3] |
The Mechanism of Disposal Failure: Standard laboratory waste often goes to fuel blending or cement kilns.[3] However, compounds with multiple C-Br bonds require High-Temperature Incineration (HTI) (>1100°C) with specific residence times and caustic scrubbers to neutralize the hydrogen bromide (HBr) gas generated during combustion.[1][2]
-
Directive: Never dilute this substance into general "Non-Halogenated" solvent waste.[1][3] Doing so contaminates the entire volume, forcing the disposal facility to treat the whole drum as halogenated, significantly increasing cost and environmental impact.[2]
Part 2: Waste Segregation & Decision Logic
The following decision tree illustrates the critical segregation steps required before the waste leaves your hood.
Figure 1: Waste segregation workflow. Note that adding this brominated compound to a non-halogenated solvent automatically reclassifies the entire mixture as Halogenated Waste.[2]
Part 3: Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Preferred)
Use this for expired stocks, spill cleanup residues, or contaminated solids.[2]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1][2][3] Glass is acceptable but poses a breakage risk.[1][3]
-
Labeling:
-
Accumulation:
-
Final Handoff: Seal the container with a screw-top lid (parafilm is insufficient for transport).
Protocol B: Liquid Waste (Reaction Mixtures)
Use this when the compound is dissolved in reaction solvents.[2]
-
Solvent Compatibility: Ensure the solvent is compatible with the waste drum material (usually steel or HDPE).[3]
-
The "Halogenated" Rule:
-
Volume Limit: Do not fill waste containers >90% full to allow for thermal expansion.
Part 4: Emergency Spill Response
In the event of a powder spill outside of primary containment (fume hood):
Figure 2: Spill response workflow emphasizing dust suppression.
Spill Cleanup Steps:
-
Isolate: Evacuate the immediate area if the spill is large (>50g) and dust is airborne.[3]
-
Suppress: Gently cover the powder with paper towels dampened with water or isopropyl alcohol.[3] This prevents the generation of dust during cleanup.[3][5][6]
-
Collect: Use a plastic scoop or dustpan.[1][3] Do not use a brush, which can flick particles into the air.[3]
-
Decontaminate: Wipe the surface with a solvent (acetone or ethanol) to solubilize remaining traces.[3]
-
Disposal: Place all cleanup materials into the Halogenated Solid Waste container.
References
-
U.S. Environmental Protection Agency (EPA). (2023).[1][3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2][3] Retrieved from [Link][2][3]
-
National Institutes of Health (NIH) - PubChem. (2023).[1][3] Compound Summary: Tribromopyrazoles. Retrieved from [Link]
-
U.S. EPA. (1986).[1][3] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA 600/9-85-028.[1][2][3] Retrieved from [Link][2][3]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 1-Methyl-3,4,5-tribromo-1H-pyrazole | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
